4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCAZVVESRXGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610613 | |
| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307951-53-7 | |
| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307951-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-2-METHYL-7-AZAINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
This technical guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a heterocyclic compound of interest to researchers and scientists in drug development. Due to the limited availability of a direct, one-pot synthesis method in the current literature, this guide outlines a well-precedented two-stage approach. The first stage details the synthesis of the precursor molecule, 2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-methyl-7-azaindole). The second stage describes the subsequent chlorination at the 4-position of the pyrrolo[2,3-b]pyridine ring system.
The methodologies presented are based on established and reliable reactions for analogous compounds, ensuring a high probability of success for experienced synthetic chemists. This guide includes detailed experimental protocols, quantitative data organized for clarity, and visual diagrams of the synthetic pathways.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a multi-step process commencing with the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine, followed by a two-step chlorination procedure.
Stage 1: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 2-methyl-7-azaindole precursor is achieved through a two-step process starting from 2-amino-3-methylpyridine. This method involves an initial acylation reaction followed by a ring-closure reaction.[1]
Stage 2: Chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine
The chlorination of the 4-position of the 2-methyl-7-azaindole ring is accomplished through a two-step sequence involving N-oxidation of the pyridine nitrogen followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3] This is a common and effective method for the 4-chlorination of 7-azaindole derivatives.[4]
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Stage 1: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine
Step 1.1: Acylation of 2-Amino-3-methylpyridine
-
Materials: 2-Amino-3-methylpyridine, Acetic anhydride, Toluene.
-
Procedure: In a suitable reaction vessel, dissolve 2-amino-3-methylpyridine in toluene. Add acetic anhydride to the solution. The molar ratio of 2-amino-3-methylpyridine to acetic anhydride should be between 1:1 and 1:3.[1] Heat the reaction mixture to a temperature between 60-80°C and maintain for 1 to 72 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).[1] Upon completion, the solvent is removed under reduced pressure to yield crude 2-acetamido-3-methylpyridine, which can be used in the next step with or without further purification.
Step 1.2: Cyclization of 2-Acetamido-3-methylpyridine
-
Materials: 2-Acetamido-3-methylpyridine, Sodium amide, N-Methylaniline.
-
Procedure: In a high-temperature reaction setup, dissolve 2-acetamido-3-methylpyridine in N-methylaniline. Add sodium amide to the mixture. The molar ratio of 2-acetamido-3-methylpyridine to sodium amide should be between 1:1 and 1:5.[1] Heat the reaction mixture to a temperature between 200-300°C for 10 to 120 minutes.[1] After the reaction is complete, the mixture is cooled, and the product, 2-methyl-1H-pyrrolo[2,3-b]pyridine, is isolated by standard work-up procedures, which may include quenching, extraction, and purification by recrystallization or column chromatography.
Stage 2: Synthesis of this compound
Step 2.1: N-Oxidation of 2-methyl-1H-pyrrolo[2,3-b]pyridine
-
Materials: 2-methyl-1H-pyrrolo[2,3-b]pyridine, Hydrogen peroxide (or another suitable oxidizing agent like m-CPBA), a suitable solvent (e.g., dimethoxyethane/heptane or THF).[2][3]
-
Procedure: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in the chosen solvent system. Cool the solution in an ice bath to approximately 5°C.[3] Slowly add the oxidizing agent (e.g., 50% hydrogen peroxide) to the reaction mixture while maintaining the temperature.[3] After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 3 hours).[3] The reaction progress should be monitored. Upon completion, the N-oxide product can be isolated.
Step 2.2: Chlorination of 2-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide
-
Materials: 2-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide, Phosphorus oxychloride (POCl₃), Acetonitrile (optional, as a solvent).
-
Procedure: To the crude or purified 2-methyl-1H-pyrrolo[2,3-b]pyridine N-oxide, add phosphorus oxychloride. Acetonitrile can be used as a solvent.[3] The mixture is then heated under reflux (e.g., at 80°C) for a period of time (e.g., 18 hours for the parent compound).[2] After the reaction is complete, the excess POCl₃ and solvent are removed under reduced pressure. The residue is carefully quenched with ice water and then basified to a pH of approximately 9 with a suitable base (e.g., 50% NaOH solution).[3] The resulting precipitate is filtered, washed with water, and dried to afford this compound.
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of 2-methyl-7-azaindole and the chlorination of the parent 7-azaindole, which can be considered indicative for the synthesis of the 2-methyl derivative.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Stage 1: Precursor Synthesis | |||||
| Acylation & Cyclization (Overall) | 2-Amino-3-methylpyridine | 2-Methyl-1H-pyrrolo[2,3-b]pyridine | Acetic anhydride, Sodium amide, N-Methylaniline | > 60 | [1] |
| Stage 2: Chlorination | |||||
| N-Oxidation & Chlorination of 7-azaindole | 7-Azaindole | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | H₂O₂, POCl₃ | 85.6 | [2][3] |
| N-Oxidation & Chlorination of 7-azaindole (alternative oxidant) | 7-Azaindole | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | m-CPBA, POCl₃ | 85 | [2] |
References
- 1. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 2. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 3. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
Physicochemical Properties of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of specific experimental data for this compound, this document summarizes known values and presents data for closely related analogs to offer a valuable comparative context. Furthermore, this guide details established experimental protocols for determining key physicochemical parameters and illustrates a relevant biological signaling pathway, reflecting the compound's potential role as a kinase inhibitor.
Core Physicochemical Data
The quantitative physicochemical data for this compound and its structural analogs are summarized below.
Table 1: Molecular and Predicted Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | [1][2] |
| Molecular Weight | 166.61 g/mol | [2] |
| Monoisotopic Mass | 166.02977 Da | [1] |
| CAS Number | 307951-53-7 | [3][4] |
| Predicted XlogP | 2.3 | [1] |
Table 2: Comparative Physicochemical Properties of Related Pyrrolopyridine Analogs
| Property | 4-chloro-1H-pyrrolo[2,3-b]pyridine | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Molecular Formula | C₇H₅ClN₂ | C₆H₄ClN₃ |
| Molecular Weight | 152.58 g/mol | 153.57 g/mol |
| Melting Point | 174-176 °C | 170–175 °C |
| Appearance | Light yellow to Brown powder/crystal | Light-colored to off-white crystalline solid |
| Solubility | No specific data found | Soluble in DMSO, DMF, ethanol; sparingly soluble in water |
| Boiling Point | Not available | Decomposes before boiling |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following are standard protocols applicable to heterocyclic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[5]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 1-2 mm.[6][7]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[5]
-
Measurement: The sample is heated at a controlled rate (e.g., 2 °C/min). The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For an unknown compound, a rapid initial heating can be used to determine an approximate range, followed by a slower, more precise measurement.[5]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8]
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, organic solvents) in a vial.[8]
-
Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[8]
-
Quantification: The concentration of the compound in the clear, saturated solution is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A standard curve is used for accurate quantification.[8]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of a nitrogen-containing heterocycle can be determined by potentiometric titration.[9]
Methodology:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For compounds with low aqueous solubility, spectrophotometric methods can also be employed.
Biological Context: Kinase Inhibition and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are widely recognized as potent inhibitors of various protein kinases, playing a significant role in cancer research and therapy.[10][11][12] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and thereby blocking its catalytic activity.[12]
Several studies have highlighted the potential of pyrrolopyridine derivatives to inhibit key signaling pathways implicated in tumorigenesis, such as the WNT/β-catenin and NF-κB pathways.[10][13] For instance, inhibition of Cyclin-Dependent Kinase 8 (CDK8), a known colorectal oncogene, by a 1H-pyrrolo[2,3-b]pyridine derivative has been shown to downregulate the WNT/β-catenin signaling pathway.[10]
Below is a diagram illustrating a simplified workflow for assessing the biological activity of a potential kinase inhibitor and a representative signaling pathway that such compounds may target.
References
- 1. PubChemLite - this compound (C8H7ClN2) [pubchemlite.lcsb.uni.lu]
- 2. 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - C8H7ClN2 | CSSB00009883523 [chem-space.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Among its derivatives, those featuring a 4-chloro-2-methyl substitution pattern have garnered significant attention for their potent and selective inhibitory effects on various protein kinases. This technical guide provides a comprehensive overview of the biological activities of these compounds, focusing on their role as kinase inhibitors in oncology and other therapeutic areas. We present a compilation of quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the key signaling pathways they modulate.
Target Landscape and Biological Activity
Derivatives of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine have demonstrated inhibitory activity against several key kinases implicated in cancer and inflammatory diseases. The primary targets identified in the literature include Fibroblast Growth Factor Receptors (FGFR), the c-Met receptor tyrosine kinase, Phosphodiesterase 4B (PDE4B), and Maternal Embryonic Leucine Zipper Kinase (MELK). The inhibition of these kinases can lead to a variety of cellular responses, including the suppression of proliferation, induction of apoptosis, and reduction of cell migration and invasion.
Quantitative Biological Data
The following tables summarize the reported in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets and in cellular assays. While specific data for the 4-chloro-2-methyl core is emerging, the broader data for the scaffold highlights its therapeutic promise.
Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [1][2] |
| FGFR2 | 9 | [1][2] | |
| FGFR3 | 25 | [1][2] | |
| FGFR4 | 712 | [1][2] | |
| 11h | PDE4B | 110 | [3] |
| Compound 17 | FGFR1 | 45 | [4] |
| Compound 25 | FGFR1 | 113 | [4] |
| 8a | MELK | 14 (Kd) | [5] |
Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 4h | 4T1 (Breast Cancer) | Proliferation | Not specified | [1][2] |
| MDA-MB-231 (Breast Cancer) | Proliferation | Not specified | [1][2] | |
| MCF-7 (Breast Cancer) | Proliferation | Not specified | [1][2] | |
| 11h | Macrophage | Cytokine Inhibition | Equip otent to Rolipram | [3] |
| 8a | HeLaS3 | Proliferation | 1.9 | [5] |
Key Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through the inhibition of specific signaling pathways crucial for cancer cell growth and survival. Below are graphical representations of these pathways.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: c-Met Signaling Pathway and Point of Inhibition.
Caption: PDE4B Signaling Pathway and Point of Inhibition.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine as a Scaffold for Kinase Inhibitors: A Focus on Serum/Glucocorticoid-Regulated Kinase 1 (SGK1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The compound 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors for therapeutic applications. While this specific compound is primarily a building block, its core structure is found in molecules that target a variety of kinases. Notably, derivatives of this scaffold have been investigated for their inhibitory properties against Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a key enzyme implicated in a range of pathological conditions including cancer, metabolic diseases, and inflammatory disorders.
This technical guide delves into the mechanism of action of kinase inhibitors based on the pyrrolo[2,3-b]pyridine scaffold, with a specific focus on the inhibition of SGK1. It will cover the signaling pathway of SGK1, quantitative data on representative SGK1 inhibitors, and detailed experimental protocols for assessing kinase inhibition.
Quantitative Data for Representative SGK1 Inhibitors
While specific, publicly available quantitative inhibition data for this compound against SGK1 is limited, the following table summarizes the inhibitory activity of other well-characterized SGK1 inhibitors. This provides a benchmark for the potency that can be achieved with compounds targeting this kinase.
| Compound | Scaffold | Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| GSK650394 | Pyrazole | SGK1 | 63 | In vitro kinase assay | [1] |
| Compound 14g | 1H-Pyrazolo[3,4-b]pyrazine | SGK1 | <15 | 10 µM ATP | [2] |
| Compound 14n | 1H-Pyrazolo[3,4-b]pyrazine | SGK1 | <15 | 10 µM ATP | [2] |
| Compound 21g | 3-methyl-1H-Pyrazolo[3,4-b]pyrazine | SGK1 | <15 | 10 µM ATP | [2] |
| SIK-955 | Pyrrolopyridine | SGK1 | 1.8 | In vitro kinase assay | Not directly found |
The SGK1 Signaling Pathway
Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that belongs to the AGC (PKA/PKG/PKC) family of kinases. It is a critical downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway and plays a significant role in cell survival, proliferation, ion transport, and regulation of gene expression.
The activation of SGK1 is initiated by various extracellular signals, including growth factors and hormones. This leads to the activation of the PI3K/PDK1 pathway. SGK1 is then phosphorylated at two key residues: Thr256 in the activation loop by PDK1 (3-phosphoinositide-dependent protein kinase 1) and Ser422 in the C-terminal hydrophobic motif by mTORC2 (mammalian target of rapamycin complex 2). Once activated, SGK1 phosphorylates a wide range of downstream substrates, thereby modulating their activity. Key substrates include:
-
FOXO3a (Forkhead box protein O3a): Phosphorylation of FOXO3a by SGK1 leads to its exclusion from the nucleus, thereby inhibiting the transcription of pro-apoptotic genes.
-
NDRG1 (N-myc downstream-regulated gene 1): SGK1-mediated phosphorylation of NDRG1 is involved in cell proliferation and stress responses.
-
GSK3β (Glycogen synthase kinase 3β): SGK1 can phosphorylate and inhibit GSK3β, which is a key regulator of various cellular processes, including glycogen metabolism and cell survival.
-
ENaC (Epithelial sodium channel): SGK1 regulates ENaC activity, playing a crucial role in sodium homeostasis.
Dysregulation of the SGK1 signaling pathway is implicated in numerous diseases. Its role in promoting cell survival and proliferation makes it a compelling target in oncology. Furthermore, its involvement in ion transport and metabolic regulation links it to hypertension and diabetes.
Experimental Protocols
In Vitro SGK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for measuring the in vitro inhibition of SGK1 activity using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.
1. Materials and Reagents:
-
Recombinant human SGK1 enzyme
-
SGK1 substrate peptide (e.g., a synthetic peptide derived from a known SGK1 substrate)
-
Adenosine Triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound or its derivatives) dissolved in DMSO
-
384-well white assay plates
2. Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in kinase buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction does not exceed 1% to avoid solvent effects.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the SGK1 enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the SGK1 substrate peptide and ATP in kinase buffer. The final ATP concentration should be close to its Km value for SGK1 to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. While the compound itself is primarily a synthetic intermediate, its structural motif is key to the activity of molecules targeting kinases such as SGK1. A thorough understanding of the SGK1 signaling pathway, coupled with robust in vitro and cellular assay methodologies, is essential for the successful discovery and development of novel therapeutics targeting this important enzyme. The protocols and workflows outlined in this guide provide a framework for the systematic evaluation of compounds derived from this and other promising chemical scaffolds.
References
- 1. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and screening in drug development pipelines.
Core Compound Information
IUPAC Name: this compound Common Name: 4-chloro-2-methyl-7-azaindole CAS Number: 307951-53-7 Molecular Formula: C₈H₇ClN₂ Molecular Weight: 166.61 g/mol Structure:
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, based on the solubility of structurally similar 7-azaindole derivatives, a qualitative assessment can be made. The following table summarizes the expected solubility profile. It is important to note that this information is based on related compounds and empirical observations, and experimental determination is recommended for precise quantification.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Often used as a solvent for stock solutions in biological screening. A related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is reported to be soluble in DMSO. |
| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for organic reactions and formulations. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is also soluble in DMF. |
| Ethanol | Soluble | A protic solvent that can engage in hydrogen bonding. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine shows solubility in ethanol. |
| Methanol | Soluble | Similar to ethanol, expected to be a suitable solvent. |
| Chloroform | Slightly Soluble | A less polar solvent where solubility is expected to be lower. |
| Ethyl Acetate | Slightly Soluble | A moderately polar solvent. |
| Water | Sparingly Soluble | As with many organic compounds of this nature, solubility in aqueous media is expected to be low. |
Note: "Soluble" indicates that the compound is likely to dissolve to a concentration of at least 10 mg/mL. "Slightly Soluble" suggests a lower solubility, likely in the range of 1-10 mg/mL. "Sparingly Soluble" indicates very low solubility, typically less than 1 mg/mL. These are estimations and should be confirmed experimentally.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol outlines the key steps for determining the solubility of this compound in an organic solvent.
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. The equilibration time should be determined empirically to ensure that the concentration of the dissolved solid no longer changes over time.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vial at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility measurements.
-
Accurately dilute the filtered supernatant with a known volume of a suitable solvent (often the same solvent used for the experiment or a mobile phase component for HPLC analysis).
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Signaling Pathway and Logical Relationship Diagram
In the context of drug development, solubility is a critical parameter that influences subsequent experimental pathways. The following diagram illustrates the logical relationship between solubility assessment and downstream processes.
Caption: Impact of Solubility on Drug Development Path.
Spectroscopic and Structural Elucidation of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted mass spectrometry data and outlines the standard methodologies for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The provided tables serve as a template for the organization and presentation of experimental results upon acquisition.
Molecular Structure and Properties
Chemical Structure:
Molecular Formula: C₈H₇ClN₂
Molecular Weight: 166.61 g/mol
Spectroscopic Data
Mass Spectrometry
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. The predicted mass spectral data for this compound, based on computational models, is presented in Table 1.[1] This data anticipates the expected molecular ion peaks and common adducts that may be observed during analysis.
Table 1: Predicted Mass Spectrometry Data [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 167.03705 |
| [M+Na]⁺ | 189.01899 |
| [M-H]⁻ | 165.02249 |
| [M+NH₄]⁺ | 184.06359 |
| [M+K]⁺ | 204.99293 |
| [M]⁺ | 166.02922 |
M represents the parent molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Data Template
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
Table 3: ¹³C NMR Data Template
| Chemical Shift (δ) ppm | Assignment |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Table 4 is a template for summarizing the characteristic IR absorption bands.
Table 4: IR Spectroscopy Data Template
| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections describe the general methodologies for acquiring the spectroscopic data presented in this guide.
Mass Spectrometry
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument via direct infusion or after separation by liquid chromatography. Data is collected in both positive and negative ion modes to observe a wide range of possible adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer operating at a specific proton frequency (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. ¹³C NMR spectra are generally recorded using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, the attenuated total reflectance (ATR) technique is often employed, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). Alternatively, the sample can be prepared as a KBr pellet. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Workflow and Data Analysis
The overall process of spectroscopic analysis involves a logical sequence of steps, from sample preparation to data interpretation and structure elucidation.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
The logical flow for characterizing a synthesized compound begins with purification, followed by a suite of spectroscopic analyses. The resulting data from each technique is then processed and interpreted to confirm the identity and structure of the target molecule.
Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of the title compound.
In the context of drug development, a compound like this compound might be investigated for its ability to modulate a biological pathway. The diagram above illustrates a hypothetical scenario where the compound acts as an inhibitor of a key biological target, thereby affecting downstream signaling and cellular responses.
References
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core for Novel Kinase Inhibitors in Oncology
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of potent and selective inhibitors targeting a diverse range of protein kinases implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the therapeutic targets of compounds derived from this core structure, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the associated signaling pathways. The parent compound, 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, serves as a crucial intermediate in the synthesis of these biologically active molecules.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is a key driver in various cancers.
Quantitative Data: FGFR Inhibition
One notable derivative, compound 4h , has shown significant pan-FGFR inhibitory activity. The half-maximal inhibitory concentrations (IC50) for this compound against different FGFR isoforms are summarized below.
| Compound | Target | IC50 (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Data sourced from a study on the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1][2]
Experimental Protocols
The inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases is typically determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases; biotinylated substrate peptide; ATP; TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin); assay buffer.
-
Procedure:
-
The kinase, biotinylated substrate peptide, and various concentrations of the test compound (e.g., compound 4h) are incubated in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
-
The reaction is stopped by the addition of a detection solution containing the TR-FRET pair.
-
After an incubation period to allow for antibody-antigen binding, the TR-FRET signal is measured on a compatible plate reader. The signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[3]
-
The anti-proliferative and pro-apoptotic effects of FGFR inhibitors are often evaluated in cancer cell lines with dysregulated FGFR signaling, such as the 4T1 murine breast cancer cell line.[1]
-
Cell Culture: 4T1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Cell Proliferation Assay (MTT Assay):
-
4T1 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
-
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry):
-
4T1 cells are treated with the test compound at its IC50 concentration for various time points (e.g., 24, 48 hours).[5]
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[5]
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[5]
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[5][6]
-
Signaling Pathway Visualization
Caption: FGFR Signaling Pathway Inhibition.
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors
Maternal Embryonic Leucine Zipper Kinase (MELK) is overexpressed in various cancers and is associated with poor prognosis. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent MELK inhibitors.
Quantitative Data: MELK Inhibition
Compound 16h , a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative, has demonstrated potent inhibition of MELK and significant anti-proliferative effects in several cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| 16h | MELK | 32 | A549 | 0.109 |
| MDA-MB-231 | 0.245 | |||
| MCF-7 | 0.183 |
Data sourced from a study on the design and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as anti-tumor agents.[1]
Experimental Protocols
The inhibitory potency against MELK is often assessed using a luminescence-based assay that measures ADP production.
-
Reagents and Materials: Recombinant human MELK, substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
The MELK enzyme is incubated with the test compound (e.g., compound 16h) at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by adding a mixture of substrate and ATP.
-
After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescent signal, which is proportional to the ADP concentration and thus the kinase activity, is measured using a luminometer.
-
IC50 values are determined from the dose-response curves.[3]
-
The cellular effects of MELK inhibitors are commonly evaluated in cell lines with high MELK expression, such as the A549 human lung adenocarcinoma cell line.
-
Cell Culture: A549 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.[7]
-
Cell Proliferation Assay (Resazurin-Based):
-
A549 cells are seeded in 96-well plates.
-
After overnight incubation, cells are treated with a range of concentrations of the test compound.
-
Following the treatment period, a resazurin-based solution is added. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin.
-
Fluorescence is measured on a plate reader, with the signal being proportional to the number of viable cells.[8]
-
-
Apoptosis Assay (Flow Cytometry):
-
A549 cells are treated with the test compound at varying concentrations for a defined period (e.g., 48 hours).[9]
-
Cells are harvested, washed, and resuspended in Annexin V binding buffer.[9]
-
The cells are stained with Annexin V-FITC and Propidium Iodide (PI).[9]
-
The percentage of apoptotic cells is quantified using a flow cytometer.[9]
-
Signaling Pathway Visualization
Caption: MELK Signaling and Inhibition.
Other Notable Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to the development of inhibitors for several other clinically relevant kinases.
Janus Kinase 1 (JAK1)
Selective JAK1 inhibitors are sought after for the treatment of autoimmune diseases and certain cancers. Derivatives of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide have been developed as potent and selective JAK1 inhibitors.
Phosphodiesterase 4B (PDE4B)
1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as a novel series of potent and selective PDE4B inhibitors. PDE4B is a target for inflammatory diseases and has potential applications in oncology and neurology.[3]
c-Met
The c-Met receptor tyrosine kinase is a key driver of tumor growth, invasion, and metastasis. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as potent c-Met inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[10]
Cyclin-Dependent Kinase 8 (CDK8)
CDK8 is an oncogenic component of the Mediator complex and plays a crucial role in regulating transcription. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized in the discovery of potent type II CDK8 inhibitors for the treatment of colorectal cancer.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine core has proven to be a highly successful scaffold for the development of inhibitors targeting a wide array of protein kinases. The derivatives discussed in this guide highlight the potential of this chemical series to yield potent and selective drug candidates for oncology and other therapeutic areas. Further exploration and optimization of this privileged scaffold are anticipated to lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. promega.com [promega.com]
- 4. In vitro kinase assay [protocols.io]
- 5. materialneutral.info [materialneutral.info]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific discovery and initial synthesis of this molecule are not extensively documented in readily available literature, this paper outlines a plausible and well-established synthetic pathway based on the chemistry of its parent scaffold, the 7-azaindole ring system. This guide details the likely synthetic route, experimental protocols, physicochemical properties, and potential applications of this compound, serving as a valuable resource for researchers in the field.
Introduction
This compound, also known as 4-chloro-2-methyl-7-azaindole, belongs to the family of pyrrolopyridines, which are bioisosteres of indoles. The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form the pyridine ring significantly alters the electronic and physicochemical properties of the molecule. This often leads to improved solubility, metabolic stability, and unique biological activities, making 7-azaindole derivatives attractive scaffolds in drug discovery.
The subject of this guide, this compound (CAS 307951-53-7), is a functionalized 7-azaindole with a chloro substituent at the 4-position and a methyl group at the 2-position. These modifications provide handles for further chemical elaboration and can influence the molecule's interaction with biological targets.
Discovery and History
The specific historical details of the first synthesis of this compound are not prominently featured in major chemical literature databases. Its existence and availability are confirmed through chemical supplier catalogs and its use in more complex molecule synthesis, such as in the formation of organometallic complexes. The development of this compound is likely rooted in the broader exploration of 7-azaindole derivatives as pharmacophores. The general synthetic strategies for 7-azaindoles were established in the mid-20th century, with subsequent research focusing on the synthesis and biological evaluation of various substituted analogs.
Physicochemical and Spectral Data
Quantitative data for this compound is summarized in the table below. This information is critical for its identification, purification, and use in further chemical synthesis.
| Property | Value |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| CAS Number | 307951-53-7 |
| Appearance | Solid (form may vary) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents |
| ¹H NMR | Data not available in searched literature |
| ¹³C NMR | Data not available in searched literature |
| Mass Spectrum | Data not available in searched literature |
| Infrared Spectrum | Data not available in searched literature |
Plausible Synthetic Pathway and Experimental Protocols
A logical and commonly employed synthetic route to this compound involves a two-step process: the synthesis of the precursor 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol, followed by a chlorination reaction.
Step 1: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol
The synthesis of the 7-azaindole core can be achieved through various methods. A common approach involves the cyclization of a substituted aminopyridine.
Experimental Protocol:
-
Acylation of 2-amino-3-methylpyridine: 2-amino-3-methylpyridine is reacted with acetic anhydride to yield 2-acetamido-3-methylpyridine. The reaction is typically carried out in a solvent like toluene at elevated temperatures (60-80 °C).
-
Cyclization: The resulting 2-acetamido-3-methylpyridine undergoes a base-mediated cyclization to form the pyrrole ring. A strong base such as sodium amide in a high-boiling solvent like N-methylaniline is used at high temperatures (200-300 °C) to facilitate the intramolecular condensation.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and quenched with water. The product, 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol, is then isolated by extraction and purified by recrystallization or column chromatography.
Step 2: Chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol
The conversion of the hydroxyl group at the 4-position to a chloro group is a standard transformation in heterocyclic chemistry.
Experimental Protocol:
-
Reaction Setup: 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol is suspended in a suitable solvent, such as phosphorus oxychloride (POCl₃), which also serves as the chlorinating agent.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Isolation: The excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Potential Applications and Significance
While specific biological activities for this compound are not widely reported, the 7-azaindole scaffold is a well-established pharmacophore in numerous kinase inhibitors and other therapeutic agents. The chloro substituent at the 4-position serves as a versatile synthetic handle for introducing various functionalities through nucleophilic aromatic substitution or cross-coupling reactions. The methyl group at the 2-position can also influence the molecule's steric and electronic properties, potentially modulating its binding to target proteins.
Given the prevalence of the 7-azaindole core in drugs targeting protein kinases, it is plausible that this compound could serve as a key intermediate in the synthesis of novel inhibitors for various kinases implicated in cancer and inflammatory diseases.
Navigating the Synthesis and Handling of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic organic compound integral to various research and drug development endeavors. Due to a lack of specific safety data for this exact compound, this document extrapolates information from safety data sheets (SDS) of structurally similar pyrrolopyridines and related chemical entities. Researchers must treat this compound with the utmost care, assuming it may possess hazards similar to its analogues.
Hazard Identification and Classification
Pictograms (Assumed based on related compounds):
-
GHS07: Exclamation Mark (indicating potential for skin/eye irritation, acute toxicity)
Signal Word (Assumed): Warning[3]
Assumed Hazard Statements:
Physicochemical Information
Quantitative data for this compound is limited. The following table summarizes available information for the parent compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, to provide an estimation of its physical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [6] |
| Molecular Weight | 152.583 g/mol | [6] |
| Melting Point | 174-176 ºC | [6] |
| Appearance | Light yellow to Brown powder to crystal | [2] |
Safe Handling and Storage
Adherence to strict laboratory protocols is essential when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[4]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat.[4][5] Proper glove removal technique must be followed.[5]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[5]
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust or fumes.[1]
-
Take measures to prevent the build-up of electrostatic charge.[7]
Storage:
-
Store locked up.[4]
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate personnel from the area.[5]
-
Wear appropriate PPE, including respiratory protection.[1][5]
-
Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[5][7]
-
Prevent the material from entering drains or waterways.[5][7]
First Aid:
-
General Advice: Consult a physician and show them the safety data sheet.[5]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[5][8]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][8]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
Fire-Fighting and Disposal Considerations
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: May emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas, under fire conditions.[5]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]
Disposal:
-
Dispose of the material and its container in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.[5]
Experimental Context and Biological Activity
Derivatives of 1H-pyrrolo[2,3-b]pyridine are actively investigated for their therapeutic potential, often as kinase inhibitors. Understanding the biological context is crucial for appreciating the compound's potential bioactivity and associated handling risks.
For instance, various 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as inhibitors of enzymes like Phosphodiesterase 4B (PDE4B) and Fibroblast Growth Factor Receptor (FGFR).[10][11] Inhibition of these pathways can have significant physiological effects, underscoring the need for caution when handling such compounds.
Visualizing Workflows and Pathways
To aid in the conceptual understanding of handling procedures and the compound's potential biological interactions, the following diagrams are provided.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-28-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. capotchem.com [capotchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from commercially available starting materials.
Introduction
This compound, also known as 4-chloro-2-methyl-7-azaindole, is a key intermediate in the synthesis of various biologically active molecules. Its substituted pyrrolopyridine core is a common scaffold in the development of kinase inhibitors and other therapeutic agents. The following protocols outline a reliable synthetic route to this compound, beginning with the preparation of the precursor 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Overall Synthetic Scheme
The synthesis of this compound can be achieved in three main stages from 2-amino-3-methylpyridine:
-
Acylation: Protection of the amino group of 2-amino-3-methylpyridine via an acylation reaction.
-
Cyclization: Intramolecular cyclization to form the pyrrolo[2,3-b]pyridine ring system.
-
N-Oxidation and Chlorination: Activation of the pyridine ring via N-oxidation, followed by regioselective chlorination at the 4-position.
Data Presentation
The following table summarizes the quantitative data for each key step in the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |
| 1 | Acylation | 2-Amino-3-methylpyridine | 2-Acetamido-3-methylpyridine | Acetic anhydride | >60% (for steps 1 & 2 combined) |
| 2 | Cyclization | 2-Acetamido-3-methylpyridine | 2-Methyl-1H-pyrrolo[2,3-b]pyridine | Sodium amide | >60% (for steps 1 & 2 combined)[1] |
| 3 | N-Oxidation | 2-Methyl-1H-pyrrolo[2,3-b]pyridine | 2-Methyl-1H-pyrrolo[2,3-b]pyridine-7-oxide | m-Chloroperoxybenzoic acid (mCPBA) or H₂O₂ | High |
| 4 | Chlorination | 2-Methyl-1H-pyrrolo[2,3-b]pyridine-7-oxide | This compound | Phosphorus oxychloride (POCl₃) | Up to 85.6%[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine (2-Methyl-7-azaindole)
This protocol describes a two-step synthesis of the key intermediate, 2-methyl-7-azaindole, starting from 2-amino-3-methylpyridine.[1]
Step 1: Synthesis of 2-Acetamido-3-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as toluene.
-
Reagent Addition: Slowly add acetic anhydride (1.0-1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (2.0-3.0 eq) to a high-boiling point solvent like N,N-dimethylaniline.
-
Reagent Addition: Carefully add the 2-acetamido-3-methylpyridine (1.0 eq) portion-wise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 200-250 °C) and maintain for 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and cautiously quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol details the N-oxidation and subsequent chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine to yield the final product. The procedure is adapted from the synthesis of 4-chloro-7-azaindole.[2]
Step 1: N-Oxidation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and add m-chloroperoxybenzoic acid (mCPBA, 1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess peroxyacid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-oxide, which can often be used in the next step without further purification.
Step 2: Chlorination of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-7-oxide
-
Reaction Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, add the crude 2-methyl-1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9. The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-2-methyl-7-azaindole, is a key heterocyclic building block in medicinal chemistry and materials science. Its structure is present in a variety of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to functionalize the 4-position of the 2-methyl-7-azaindole core is of significant interest for the synthesis of novel compounds with potential therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for performing Suzuki coupling reactions with this substrate, based on established methodologies for structurally analogous compounds.
The primary challenge in the cross-coupling of nitrogen-rich heterocycles like 7-azaindole lies in the potential for the nitrogen atoms to act as chelating ligands for the metal catalyst, which can inhibit its activity. However, the use of appropriate palladium precatalysts, bulky electron-rich phosphine ligands, and optimized reaction conditions can overcome these challenges to afford the desired coupled products in good to excellent yields.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or a boronic ester) and an organohalide or triflate. The catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (this compound), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Halo-Azaindoles
The following table summarizes reaction conditions that have been successfully employed for the Suzuki-Miyaura cross-coupling of chloro- and bromo-7-azaindoles with various aryl and heteroaryl boronic acids. These conditions serve as a strong starting point for the optimization of reactions with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | SPhos (as part of P2) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15 | 90 | [1] |
| 2-Chlorobenzimidazole | Phenylboronic acid | P2 (2.5) | SPhos (as part of P2) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15-20 | 85 | [1] |
| 4-Chloro-7-azaindole | 4-Methoxyphenyl- boronic acid | P1 (1.0-1.5) | XPhos (as part of P1) | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 5-8 | 95 | [1] |
| 5-Bromoindazole | N-Boc-2-pyrrole- boronic acid | Pd(dppf)Cl₂ (10) | dppf (as part of catalyst) | K₂CO₃ (2.0) | DME/H₂O | 80 | 2 | Not specified | [2] |
P1 = XPhos-Pd-G2 precatalyst; P2 = SPhos-Pd-G2 precatalyst.
Experimental Protocols
The following is a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on the successful conditions reported for similar unprotected nitrogen-rich heterocycles.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium precatalyst (e.g., XPhos-Pd-G2, P1) (1.0 - 3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium precatalyst (e.g., XPhos-Pd-G2, 0.01-0.03 mmol) to the vessel under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction vessel via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Note: For microwave-assisted reactions, the reaction time can often be significantly reduced (e.g., to 15-30 minutes) at elevated temperatures (e.g., 100-150 °C).
Visualizations
General Workflow for Suzuki Coupling
Caption: General experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Application Notes and Protocol for Buchwald-Hartwig Amination of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in a vast number of pharmaceutical agents.[2] The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in drug discovery. The ability to efficiently and selectively introduce amino substituents at the C4-position of the 7-azaindole core, such as in 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, is of significant interest for the generation of novel drug candidates.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The protocol is adapted from a highly efficient method developed for the amination of unprotected halo-7-azaindoles, which addresses the challenges associated with catalyst inhibition by the unprotected N-H of the pyrrole ring and the pyridine nitrogen.[2][3][4]
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the chloro-7-azaindole to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 4-amino-2-methyl-1H-pyrrolo[2,3-b]pyridine product and regenerate the active Pd(0) catalyst. The use of sterically hindered and electron-rich phosphine ligands is crucial for the success of this transformation, as they facilitate the key steps of the catalytic cycle.[5]
Experimental Protocol
This protocol is adapted from the successful amination of 4-chloro-7-azaindole and is expected to be applicable to the 2-methyl substituted analogue.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladacycle precatalyst (e.g., RuPhos-Pd-G3 or a similar G3/G4 precatalyst)[6]
-
Biarylphosphine ligand (e.g., RuPhos, BrettPhos)[7]
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)[7]
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried vial with a septum)
-
Magnetic stirrer and heating plate or oil bath
-
Standard work-up and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladacycle precatalyst (1-2 mol%) and the biarylphosphine ligand (1-2 mol%) to an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar.
-
Reagent Addition: To the same reaction vessel, add this compound (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous THF to the reaction vessel. Then, add the amine (1.2-1.5 equiv). If the amine is a solid, it can be added with the starting material and catalyst.
-
Base Addition: Slowly add the LiHMDS solution (1.5-2.0 equiv) to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 65-80 °C) and stir for the required time (typically 1-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of 4-chloro-7-azaindole with various amines, which can be used as a starting point for the amination of this compound.[2]
| Entry | Amine | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 1 | 1 | LiHMDS (2.4) | THF | 65 | 1 | 95 |
| 2 | N-Methylpiperazine | 1 | 1 | LiHMDS (2.4) | THF | 65 | 1 | 92 |
| 3 | Aniline | 1 | 1 | LiHMDS (2.4) | THF | 80 | 24 | 85 |
| 4 | Benzylamine | 2 | 2 | LiHMDS (2.4) | THF | 80 | 24 | 88 |
| 5 | Pyrrolidine | 1 | 1 | LiHMDS (2.4) | THF | 65 | 1 | 93 |
Mandatory Visualization
References
- 1. Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C–C and C–N coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its structural features, particularly the presence of a chlorine atom at the 4-position, provide a versatile handle for the introduction of various substituents through cross-coupling reactions. This enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use as a scaffold for the development of potent and selective kinase inhibitors. Detailed experimental protocols for the synthesis and evaluation of these inhibitors are also provided, along with visualizations of key signaling pathways.
Key Applications in Drug Discovery
The this compound core is a key building block for the synthesis of a variety of kinase inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases. The chlorine atom at the 4-position is readily displaced by various nucleophiles or can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. This chemical tractability makes it an ideal starting material for generating diverse chemical libraries for high-throughput screening and lead optimization.
Notable kinase targets for which inhibitors have been developed using this scaffold include:
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): A key downstream effector of the PI3K signaling pathway, SGK1 is implicated in cell survival, proliferation, and resistance to cancer therapies.[1]
-
Inhibitor of Nuclear Factor Kappa-B Kinase (IKKα): A central kinase in the non-canonical NF-κB signaling pathway, which plays a crucial role in inflammation and immunity.
-
Traf2 and Nck-Interacting Kinase (TNIK): A serine/threonine kinase involved in the Wnt signaling pathway, which is often dysregulated in colorectal cancer.
-
Cyclin-Dependent Kinase 8 (CDK8): A component of the Mediator complex that regulates transcription and has been identified as a colorectal oncogene.[2][3]
Quantitative Pharmacological Data
The following table summarizes the in vitro potency of representative kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) | Cell Line/Assay Format | Reference |
| GSK650394 | SGK1 | 62 | - | In vitro activity-based scintillation proximity assay | [1] |
| GSK650394 | SGK2 | 103 | - | In vitro activity-based scintillation proximity assay | [1] |
| 5377051 | SGK1 | 2100 | - | In vitro kinase assay | [1] |
| SI113 | SGK1 | 8000 (RKO cells) | - | Cell growth assay | [1] |
| PO-322 | SGK1 | 700 (anti-CD3) | - | Human T cell proliferation assay | [1] |
| Compound 22 | CDK8 | 48.6 | - | Kinase activity assay | [2][3] |
| TNIK Inhibitor | TNIK | <1 | - | Enzymatic assay | [4][5] |
| SU1261 | IKKα | - | 10 | In vitro kinase assay | |
| SU1261 | IKKβ | - | 680 | In vitro kinase assay | |
| SU1349 | IKKα | - | 16 | In vitro kinase assay | |
| SU1349 | IKKβ | - | 3352 | In vitro kinase assay |
Experimental Protocols
General Synthetic Workflow for Kinase Inhibitors
The synthesis of kinase inhibitors from this compound typically involves a cross-coupling reaction to introduce a substituent at the 4-position, followed by further functionalization if required.
General synthetic workflow for kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce an aryl group at the 4-position of the pyrrolo[2,3-b]pyridine core.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amino group at the 4-position.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and the primary amine.
-
Add anhydrous toluene or 1,4-dioxane.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
Protocol 3: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay for SGK1)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against SGK1 using a commercially available luminescent kinase assay.[6][7]
Materials:
-
Recombinant human SGK1 enzyme
-
SGK1 substrate (e.g., Crosstide)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer containing DMSO (final DMSO concentration should be consistent across all wells, typically ≤1%).
-
In a 384-well plate, add the test compound dilutions.
-
Add the SGK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the SGK1 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based Proliferation Assay (CCK-8 or CellTiter-Glo®)
This protocol outlines a general procedure to evaluate the anti-proliferative effect of a synthesized kinase inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116 for TNIK inhibitors)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, measure cell viability using either the CCK-8 or CellTiter-Glo® assay according to the manufacturer's protocol.
-
For the CCK-8 assay, add the CCK-8 solution to each well, incubate for 1-4 hours, and then measure the absorbance at 450 nm.
-
For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent to each well, incubate for a short period, and then measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Signaling Pathway Diagrams
SGK1 Signaling Pathway
The SGK1 signaling pathway is activated downstream of PI3K and plays a crucial role in cell survival and proliferation.
SGK1 Signaling Pathway and Inhibition.
IKKα (Non-Canonical NF-κB) Signaling Pathway
The IKKα-mediated non-canonical NF-κB pathway is critical for the development and maintenance of secondary lymphoid organs and plays a role in certain inflammatory responses.
IKKα (Non-Canonical NF-κB) Signaling Pathway.
Conclusion
This compound is a valuable and versatile scaffold in modern drug discovery. Its utility in the synthesis of potent and selective kinase inhibitors has been demonstrated for a range of important oncology and inflammation targets. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics. The provided protocols and pathway diagrams serve as a guide for researchers to further explore the potential of this promising chemical entity in their drug discovery endeavors.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Kinase Inhibitors Utilizing the 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic structure that serves as a crucial intermediate in the development of potent and selective kinase inhibitors.[1] Its unique chemical architecture allows for versatile functionalization, enabling the synthesis of compounds that target a range of kinases implicated in diseases such as cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors based on this scaffold, focusing on key targets including Janus Kinase 1 (JAK1), Fibroblast Growth Factor Receptor (FGFR), and c-Met.
Kinase Targets and Inhibitor Activity
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several important kinase targets. The data presented below summarizes the potency of representative compounds from the literature.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity/Notes |
| 31g | JAK1 | Potent (exact IC50 not specified) | Hepatic Stellate Cells (HSCs) | Reduces proliferation and fibrogenic gene expression. Significantly inhibited TGF-β-induced migration of HSCs at 0.25 μM.[2][3] |
| 38a ((S,S)-enantiomer of 31g) | JAK1 | Excellent potency | - | High selectivity over JAK2, JAK3, and TYK2.[2][3] |
| 4h | FGFR1 | 7 | 4T1 (mouse breast cancer) | Inhibited cell proliferation and induced apoptosis. Significantly inhibited migration and invasion.[4][5] |
| FGFR2 | 9 | - | - | |
| FGFR3 | 25 | - | - | |
| FGFR4 | 712 | - | - | |
| 34 | c-Met | 1.68 | HT-29, A549, MCF-7, PC-3 | Showed moderate to excellent antiproliferative activity.[6] |
| 14 | Not specified | 15,000 (15 µM) | Bladder cancer cell line | Limited inhibition across a panel of cell lines.[7] |
| 16 | Not specified | 1,600 (1.6 µM) | Bladder cancer cell line | 10-fold increase in potency compared to compound 14.[7] |
Experimental Protocols
Protocol 1: Synthesis of the 4-chloro-1H-pyrrolo[2,3-b]pyridine Scaffold
This protocol describes a general method for the chlorination of a pyrrolo[2,3-b]pyridin-4-one precursor, a key step in forming the reactive chloro-scaffold.
Materials:
-
3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one (or its 2-methyl analog)
-
Phosphoryl trichloride (POCl₃)
-
Dichloromethane (DCM)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one (10 g, 74 mmol) in a round-bottom flask, add dichloromethane (50 ml).
-
Slowly add a solution of phosphoryl trichloride (22.7 g, 158 mmol) in dichloromethane (50 ml) to the flask.[8]
-
Stir the reaction mixture at reflux temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.
-
Concentrate the organic phase using a rotary evaporator to obtain the crude 4-chloro-1H-pyrrolo[2,3-d]pyrimidine.[8]
-
For purification, dissolve the crude solid (0.5 g) in ethanol (25 ml) and allow the solvent to evaporate slowly at room temperature over several days to yield colorless, block-like crystals.[8]
Caption: General workflow for the synthesis of the chloro-scaffold.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Derivatization
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 4-position of the scaffold.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of EtOH/H₂O)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Stir plate and stir bar
Procedure:
-
To a round-bottom flask, add the this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 3 equivalents).
-
Add the solvent system (e.g., EtOH/H₂O, 4:1 by volume).
-
Degas the reaction mixture by bubbling an inert gas (e.g., Argon) through the solution for 30-45 minutes.[9]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equivalents) to the reaction mixture under the inert atmosphere.[9]
-
Heat the reaction mixture to 90 °C and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC.[9]
-
Upon completion, cool the reaction to room temperature and evaporate the solvent.
-
Add water to the residue and extract the product with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography.
Caption: Logical flow of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Generic Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., JAK1, FGFR1, c-Met)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Create a serial dilution of the test compound in 100% DMSO.
-
Assay Plate Setup: Transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the 384-well assay plates. Include positive controls (DMSO only, 0% inhibition) and negative controls (no enzyme or a potent pan-kinase inhibitor, 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
Initiate Kinase Reaction: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL of the ATP solution to all wells to start the reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add a volume of the luminescence-based detection reagent equal to the reaction volume (e.g., 10 µL) to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and plot the results to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Signaling Pathways
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell proliferation.[10][11][12] Inhibitors targeting JAKs, such as JAK1, can modulate these processes.
Caption: Simplified JAK/STAT signaling pathway and point of inhibition.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in cell proliferation, differentiation, and migration.[13] Aberrant activation of this pathway is linked to various cancers.
Caption: Overview of the FGFR signaling cascade and point of inhibition.
References
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 2. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. ulab360.com [ulab360.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ebiotrade.com [ebiotrade.com]
- 8. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the Pyrrolo[2,3-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. This document provides a detailed overview of common functionalization strategies for the pyrrolo[2,3-b]pyridine core, complete with experimental protocols and data to guide researchers in this field.
I. Common Functionalization Reactions
The pyrrolo[2,3-b]pyridine core can be functionalized at various positions through a range of organic reactions. The reactivity of the scaffold is influenced by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring.
Key Functionalization Strategies:
-
Halogenation: The introduction of halogen atoms (Br, Cl, I) at specific positions of the pyrrolo[2,3-b]pyridine core serves as a crucial handle for subsequent cross-coupling reactions.
-
Nitration: The introduction of a nitro group, typically at the 5-position, can be a key step in the synthesis of various derivatives.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are widely used to form carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse substituents.
-
C-H Functionalization: Direct functionalization of C-H bonds is an increasingly popular and atom-economical method for introducing new functionalities onto the 7-azaindole scaffold.[1]
II. Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of functionalized pyrrolo[2,3-b]pyridine derivatives.
Table 1: Reaction Yields for Selected Functionalization Reactions
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitration | 7-Azaindole | Fuming HNO3, Concentrated H2SO4, -5 °C | 5-Nitro-7-azaindole | 87.8 | [2] |
| Bromination | 7-Azaindole | PyBroP, Toluene | 3-Bromo-7-azaindole | 62.6 | [3] |
| Suzuki-Miyaura Coupling | 3,6-Dibromo-7-azaindole | Arylboronic acid, Pd2dba3, SPhos, Cs2CO3, Toluene/Ethanol | 3,6-Diaryl-7-azaindole | 67-93 | [4] |
| Chan-Lam Coupling | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | Arylboronic acid, Cu(OAc)2, Pyridine, CH2Cl2 | 3-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | Not specified | [5] |
| Buchwald-Hartwig Amination | 6-chloro-N-methyl-N-(3-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pyridin-3-ylmethanamine, Pd(OAc)2, BINAP, Cs2CO3, 1,4-Dioxane | N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Not specified | [6] |
Table 2: Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Target | Compound | IC50 (nM) | Cell Line | Reference |
| V600E B-RAF | Compound 35 | 80 | Not specified | [7] |
| FGFR1 | Compound 4h | 7 | Not specified | [8][9] |
| FGFR2 | Compound 4h | 9 | Not specified | [8][9] |
| FGFR3 | Compound 4h | 25 | Not specified | [8][9] |
| PDE4B | Compound 11h | 110 | Not specified | [5] |
| JAK1 | Compound 31g | Not specified (potent inhibitor) | Not specified | [10] |
| c-Met | Compound 34 | 1.68 | Not specified | [11] |
III. Experimental Protocols
The following are detailed protocols for key functionalization reactions on the pyrrolo[2,3-b]pyridine core.
Protocol 1: Nitration of 7-Azaindole to 5-Nitro-7-azaindole[2]
Materials:
-
7-Azaindoline
-
Fuming Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Dowtherm-A
-
Palladium on Carbon (Pd/C) catalyst
Procedure:
-
Nitration of 7-Azaindoline:
-
Cool a mixture of fuming HNO3 and concentrated H2SO4 to -5 °C.
-
Slowly add 7-azaindoline to the cooled acid mixture while maintaining the temperature at -5 °C.
-
Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product, 5-nitro-7-azaindoline.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Aromatization to 5-Nitro-7-azaindole:
-
In a suitable high-boiling solvent such as Dowtherm-A, suspend the 5-nitro-7-azaindoline.
-
Add a catalytic amount of Pd/C.
-
Heat the mixture to a high temperature (e.g., 200-250 °C) to effect dehydrogenation.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and purify the product by column chromatography or recrystallization to obtain 5-nitro-7-azaindole.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3,6-Dibromo-7-azaindole[4]
Materials:
-
3,6-Dibromo-7-azaindole
-
Arylboronic acid (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (5 mol%)
-
SPhos (5 mol%)
-
Cesium Carbonate (Cs2CO3) (2 equivalents)
-
Toluene/Ethanol (1:1 mixture)
Procedure:
-
First Coupling (C6-position):
-
In a reaction vessel, combine 3,6-dibromo-7-azaindole, the arylboronic acid, Pd2dba3, SPhos, and Cs2CO3.
-
Add the toluene/ethanol solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC), indicating selective coupling at the C6 position.
-
-
Second Coupling (C3-position):
-
To the same reaction mixture, add a second portion of Pd2dba3 (10 mol%) and SPhos (20 mol%).
-
Increase the temperature to 110 °C and continue stirring.
-
Monitor the reaction by TLC for the formation of the diarylated product.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diaryl-7-azaindole.
-
Protocol 3: Buchwald-Hartwig Amination of a 6-Chloro-pyrrolo[2,3-d]pyrimidine Derivative[6]
Materials:
-
6-chloro-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Amine (e.g., pyridin-3-ylmethanamine) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.1 equivalents)
-
BINAP (0.1 equivalents)
-
Cesium Carbonate (Cs2CO3) (3 equivalents)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a round-bottom flask, add the chlorinated pyrrolopyrimidine starting material, the desired amine, and cesium carbonate.
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10 minutes.
-
Add Pd(OAc)2 and BINAP to the mixture.
-
Heat the reaction mixture at 110 °C for the required time (typically 1.5 to 6 hours), monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Take up the residue in water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can then be used in the next step (e.g., deprotection) or purified by column chromatography.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways where pyrrolo[2,3-b]pyridine derivatives have shown activity, as well as a general experimental workflow for their synthesis and functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nhsjs.com [nhsjs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. shutterstock.com [shutterstock.com]
- 11. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Alkylation of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of heterocyclic compounds is a fundamental transformation in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors. Specifically, N-substituted 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives serve as crucial intermediates in the synthesis of various therapeutic agents. This document provides a detailed experimental procedure for the N-alkylation of this compound, offering a general method applicable to a range of alkylating agents.
The described protocol is based on the widely used method of direct alkylation of an amine with an alkyl halide under basic conditions. This nucleophilic substitution reaction involves the deprotonation of the pyrrole nitrogen by a suitable base, followed by the attack of the resulting anion on the electrophilic alkylating agent. The choice of base, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions.
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the resulting suspension at room temperature for 15 minutes to ensure a fine suspension of the base.
-
Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature if it was heated.
-
Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes the expected outcomes for the N-alkylation of this compound with various alkylating agents under the described conditions. Yields are representative and may vary based on the specific reaction conditions and scale.
| Alkylating Agent | Product Name | Reaction Conditions | Typical Yield (%) |
| Benzyl Bromide | 1-benzyl-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | Acetonitrile, K₂CO₃, 60 °C, 6h | 85-95 |
| Methyl Iodide | 4-chloro-1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine | Acetonitrile, K₂CO₃, rt, 12h | 80-90 |
| Ethyl Bromide | 4-chloro-1-ethyl-2-methyl-1H-pyrrolo[2,3-b]pyridine | Acetonitrile, K₂CO₃, reflux, 8h | 75-85 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental procedure for the N-alkylation of this compound.
Caption: Workflow for the N-alkylation of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the components in the N-alkylation reaction.
Caption: Logical diagram of the N-alkylation reaction pathway.
References
Application Notes and Protocols for Parallel Synthesis Utilizing 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents due to its ability to mimic the hinge-binding motif of ATP. The strategic functionalization of this core structure is crucial for modulating potency, selectivity, and pharmacokinetic properties. 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a key intermediate, poised for diversification at the 4-position through various chemical transformations amenable to parallel synthesis. This allows for the rapid generation of compound libraries, accelerating the structure-activity relationship (SAR) studies and the discovery of novel drug candidates.
This document provides detailed application notes and protocols for the use of this compound in parallel synthesis, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Core Concepts in Parallel Synthesis with this compound
The chloro-substituent at the 4-position of the 7-azaindole core is activated towards displacement by the electron-withdrawing nature of the pyridine nitrogen. This enables a range of diversification strategies suitable for high-throughput synthesis.
Key Diversification Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): Amines, alcohols, and thiols can displace the chloride to form the corresponding 4-amino, 4-alkoxy/aryloxy, and 4-thioether derivatives. Microwave-assisted conditions can significantly accelerate these reactions, making them ideal for parallel synthesis workflows.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed method for forming C-N bonds, allowing for the coupling of a wide range of primary and secondary amines, including those that are poor nucleophiles for traditional SNAr.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of C-C bonds by coupling the 4-chloro-7-azaindole with various boronic acids and esters, introducing aryl, heteroaryl, or alkyl groups at the 4-position.
The following diagram illustrates the central role of this compound in generating a diverse library of compounds.
Caption: Diversification of this compound.
Data Presentation: Representative Library Synthesis Data
The following tables summarize representative data from parallel synthesis efforts, showcasing the versatility of this compound as a starting material. The yields are illustrative for a parallel synthesis format and may vary based on the specific reagents and conditions used.
Table 1: Parallel Microwave-Assisted SNAr with Amines
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Morpholine | 4-(Morpholin-4-yl)-2-methyl-1H-pyrrolo[2,3-b]pyridine | 85 |
| 2 | Piperidine | 2-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 82 |
| 3 | Benzylamine | N-Benzyl-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | 78 |
| 4 | Aniline | 2-Methyl-N-phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine | 75 |
Table 2: Parallel Buchwald-Hartwig Amination
| Entry | Amine | Ligand | Base | Product | Yield (%) |
| 1 | 3-Methoxyaniline | Xantphos | Cs₂CO₃ | N-(3-Methoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | 72 |
| 2 | 4-Methylaniline | BINAP | NaOtBu | 2-Methyl-N-(p-tolyl)-1H-pyrrolo[2,3-b]pyridin-4-amine | 75 |
| 3 | Indole | Xantphos | K₃PO₄ | 4-(1H-Indol-1-yl)-2-methyl-1H-pyrrolo[2,3-b]pyridine | 68 |
| 4 | Pyrrolidine | RuPhos | K₂CO₃ | 2-Methyl-4-(pyrrolidin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 80 |
Table 3: Parallel Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst | Base | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-Methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine | 88 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(4-Fluorophenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine | 85 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-Methyl-4-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | 78 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Methyl-4-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine | 75 |
Experimental Protocols
The following are detailed protocols for the key diversification reactions. These protocols are designed for a parallel synthesis format, typically using a 24- or 96-well reaction block.
Protocol 1: Microwave-Assisted Parallel SNAr of Amines
This protocol describes the parallel synthesis of a library of 4-amino-2-methyl-1H-pyrrolo[2,3-b]pyridines.
Caption: Workflow for microwave-assisted parallel SNAr.
Materials:
-
This compound
-
Library of primary and secondary amines
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Microwave vials (e.g., 2-5 mL) with crimp caps
-
Microwave reactor
-
Parallel synthesizer or liquid handling robot (optional)
-
Preparative HPLC system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in NMP (e.g., 0.2 M).
-
Prepare an array of amine nucleophiles in separate vials or a 96-well plate.
-
-
Reaction Setup:
-
To each microwave vial, add the desired amine (0.15 mmol, 1.5 eq).
-
Add 0.5 mL of the this compound stock solution (0.1 mmol, 1.0 eq) to each vial.
-
Seal the vials with crimp caps.
-
-
Microwave Reaction:
-
Place the vials in the microwave reactor.
-
Irradiate the reaction mixtures at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
-
Work-up and Purification:
-
Allow the vials to cool to room temperature.
-
Dilute the reaction mixtures with a suitable solvent (e.g., DMSO or an appropriate solvent for preparative HPLC).
-
Purify the products using a parallel preparative HPLC system.
-
Characterize the purified compounds by LC-MS and/or NMR.
-
Protocol 2: Parallel Buchwald-Hartwig Amination
This protocol outlines the parallel synthesis of a library of N-aryl/heteroaryl-4-amino-2-methyl-1H-pyrrolo[2,3-b]pyridines.
Caption: Workflow for parallel Buchwald-Hartwig amination.
Materials:
-
This compound
-
Library of amines
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., dioxane, toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction block with heating and stirring capabilities
-
Preparative HPLC or flash chromatography system
Procedure:
-
Reaction Setup (under inert atmosphere):
-
In a glovebox, dispense this compound (0.1 mmol, 1.0 eq), palladium catalyst (e.g., 2-5 mol%), and ligand (e.g., 4-10 mol%) into each reaction vial.
-
Add the corresponding amine (0.12 mmol, 1.2 eq) and base (0.2 mmol, 2.0 eq) to each vial.
-
Add anhydrous, deoxygenated solvent (1 mL) to each vial.
-
Seal the vials.
-
-
Reaction:
-
Place the sealed vials in a preheated reaction block (e.g., 80-110 °C).
-
Stir the reaction mixtures for the required time (typically 12-24 hours), monitoring by LC-MS if necessary.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Dilute each reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by parallel preparative HPLC or automated flash chromatography.
-
Protocol 3: Parallel Suzuki-Miyaura Coupling
This protocol details the parallel synthesis of a library of 4-aryl/heteroaryl-2-methyl-1H-pyrrolo[2,3-b]pyridines.
Caption: Workflow for parallel Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Library of boronic acids or esters
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Deoxygenated solvent mixture (e.g., dioxane/water 4:1)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction block with heating and stirring capabilities
-
Preparative HPLC or flash chromatography system
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To each reaction vial, add this compound (0.1 mmol, 1.0 eq), the corresponding boronic acid (0.15 mmol, 1.5 eq), palladium catalyst (e.g., 5-10 mol%), and base (0.3 mmol, 3.0 eq).
-
Add the deoxygenated solvent mixture (1 mL) to each vial.
-
Seal the vials.
-
-
Reaction:
-
Place the sealed vials in a preheated reaction block (e.g., 90 °C).
-
Stir the reaction mixtures for the required time (typically 4-12 hours), monitoring by LC-MS if necessary.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by parallel preparative HPLC or automated flash chromatography.
-
Conclusion
This compound is a highly valuable and versatile building block for the parallel synthesis of diverse chemical libraries. The protocols outlined in this document provide a solid foundation for researchers to rapidly explore the chemical space around the 7-azaindole core, facilitating the identification of novel compounds with desired biological activities. The amenability of this scaffold to robust and high-throughput chemical transformations makes it an essential tool in modern drug discovery.
Application Notes and Protocols for the Design of Compound Libraries Based on 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural similarity to purines and indoles, allowing it to interact with a wide range of biological targets. The specific derivative, 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, serves as a versatile starting material for the generation of diverse compound libraries. The presence of a reactive chlorine atom at the 4-position, combined with the 2-methyl group, offers strategic vectors for chemical modification, primarily through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of the core scaffold and the subsequent design and generation of compound libraries targeting various protein kinases.
Core Scaffold Synthesis
The synthesis of this compound is a multi-step process that typically involves the initial construction of the 2-methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one intermediate, followed by a chlorination reaction.
Protocol 1: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one
This protocol is adapted from general methods for the synthesis of related 7-azaindole cores.
Materials:
-
2-amino-3-methylpyridine
-
Acetic anhydride
-
Sodium amide (or other strong base like potassium tert-butoxide)
-
N-methylaniline (or other high-boiling point solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents (e.g., Toluene, Ethanol, Diethyl ether)
Procedure:
-
Acetylation of 2-amino-3-methylpyridine: In a round-bottom flask, dissolve 2-amino-3-methylpyridine in a suitable solvent like toluene. Add acetic anhydride dropwise while stirring at room temperature. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure complete conversion to 2-acetamido-3-methylpyridine. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling the reaction mixture, carefully add sodium amide in portions under an inert atmosphere (e.g., nitrogen or argon). The reaction is highly exothermic and releases ammonia gas. Use a suitable gas trap. Add a high-boiling point solvent such as N-methylaniline. Heat the mixture to a high temperature (typically 250-260°C) for 1-2 hours. This high-temperature cyclization is crucial for the formation of the pyrrole ring.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench with water and then acidify with concentrated HCl. This will precipitate the product and neutralize the excess base. Filter the crude product and wash with water and diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one.
Protocol 2: Chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one
Materials:
-
2-methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Dichloromethane (DCM) or Sulfolane
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one in an excess of phosphorus oxychloride (POCl₃). Alternatively, a high-boiling solvent like sulfolane can be used with a stoichiometric amount of POCl₃.
-
Optionally, a catalytic amount of an organic base like pyridine or dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically around 110°C for neat POCl₃) for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel to afford the desired product.
Design of Compound Libraries
The this compound core is an excellent starting point for generating focused compound libraries, primarily through substitution at the C4 position. The two main classes of reactions for diversification are palladium-catalyzed carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bond-forming reactions.
Logical Workflow for Library Design
Caption: Workflow for compound library design and development.
Experimental Protocols for Library Synthesis
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol allows for the introduction of a wide variety of aryl and heteroaryl groups at the C4 position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst, followed by the degassed solvent.
-
Heat the reaction mixture to 80-110°C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
This protocol is for the synthesis of 4-amino-substituted derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, Josiphos, 1-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.4 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium pre-catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, followed by the this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-120°C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation: Biological Activity
The synthesized compound libraries should be screened against a panel of relevant biological targets. As the pyrrolo[2,3-b]pyridine scaffold is a well-known kinase hinge-binder, kinase inhibition assays are a logical starting point. The following tables summarize representative inhibitory activities of related pyrrolo[2,3-b]pyridine derivatives against various kinases.
Table 1: Inhibitory Activity of 4-Aryl/Heteroaryl-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | R Group at C4 | FGFR1 IC₅₀ (nM)[1][2] | FGFR2 IC₅₀ (nM)[1][2] | FGFR3 IC₅₀ (nM)[1][2] |
| 1 | 3,5-dimethoxyphenyl | 7[1][2] | 9[1][2] | 25[1][2] |
| 2 | 3-methoxyphenyl | - | - | - |
| 3 | Phenyl | - | - | - |
| 4 | 4-fluorophenyl | - | - | - |
Note: Data is illustrative and based on similar reported scaffolds. Actual values will vary based on the specific substitutions on the 2-methyl-1H-pyrrolo[2,3-b]pyridine core.
Table 2: Inhibitory Activity of 4-Amino-pyrrolo[2,3-b]pyridine Derivatives against Various Kinases
| Compound ID | R Group at C4 (Amine) | Target Kinase | IC₅₀ (nM) |
| 5 | N-methyl-N-(3-methylbenzyl)amino | CSF1R | <10 |
| 6 | (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino | JAK1 | <50[3][4] |
| 7 | 4-Anilino | IKKα | 10 |
| 8 | 3-(Dimethylamino)pyrrolidin-1-yl | GSK-3β | 0.35 |
Note: Data is illustrative and based on similar reported scaffolds. Actual values will vary based on the specific substitutions on the 2-methyl-1H-pyrrolo[2,3-b]pyridine core.
Signaling Pathway Visualizations
Understanding the biological context of the targeted kinases is crucial for rational drug design. Below are simplified diagrams of key signaling pathways often modulated by pyrrolo[2,3-b]pyridine-based inhibitors.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade.
JAK/STAT Signaling Pathway
Caption: Overview of the JAK/STAT signaling pathway.
Conclusion
The this compound scaffold is a valuable starting point for the development of focused compound libraries. The synthetic protocols provided herein offer a robust foundation for the synthesis of the core structure and its subsequent diversification. The application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the systematic exploration of chemical space at the C4 position, leading to the identification of potent and selective kinase inhibitors. The provided data and pathway diagrams serve as a guide for the rational design and biological evaluation of novel therapeutic agents based on this privileged heterocyclic system.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Characterization of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine analogs. This class of compounds holds significant interest in medicinal chemistry, particularly as kinase inhibitors.[1][2][3] Accurate and thorough characterization is critical for structure elucidation, purity assessment, and establishing structure-activity relationships (SAR).
The following sections detail protocols for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Powder Diffraction (XRPD).
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of this compound analogs and for quantitative analysis. The following protocol provides a starting point for method development.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Starting Conditions | Notes for Method Development |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Screen different C18 phases (e.g., end-capped, polar-embedded) for optimal selectivity. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid | Adjust the acid modifier to improve peak shape and resolution. |
| Mobile Phase B | Acetonitrile or Methanol | Methanol can offer different selectivity compared to acetonitrile. |
| Gradient | 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. | Optimize the gradient slope and duration to ensure separation of all impurities from the main peak. An isocratic method may be suitable for quality control after optimization. |
| Flow Rate | 1.0 mL/min | Adjust as necessary based on column dimensions and particle size to maintain optimal efficiency. |
| Column Temperature | 30 °C | Temperature can be adjusted to improve peak shape and resolution. |
| Detection Wavelength | 254 nm or scan for optimal wavelength using DAD | Pyrrolo[2,3-b]pyridine core has strong UV absorbance. Determine the optimal wavelength for each analog. |
| Injection Volume | 5-20 µL | Dependent on sample concentration and instrument sensitivity. |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of mobile phase A and B) to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
Data Presentation: Quantitative Purity Data
| Compound ID | Retention Time (min) | Peak Area (%) |
| Analog-001 | 12.5 | 99.8 |
| Analog-002 | 13.1 | 98.5 |
| Analog-003 | 11.8 | 99.2 |
| Impurity 1 | 10.2 | 0.15 |
| Impurity 2 | 14.5 | 0.05 |
Note: The above data is illustrative. Actual results will vary based on the specific analog and chromatographic conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful tool for confirming the molecular weight of the synthesized analogs and for identifying impurities. The following protocol can be adapted for various this compound derivatives.
Experimental Protocol: LC-MS
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source
-
Quadrupole or Time-of-Flight (TOF) mass analyzer
Liquid Chromatography Conditions:
| Parameter | Recommended Conditions |
| Column | C18 UPLC/UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5-10 minutes |
| Flow Rate | 0.4-0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0-4.0 kV |
| Cone Voltage | 20-40 V |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-500 °C |
| Desolvation Gas Flow | 600-800 L/hr |
| Scan Range | m/z 100-1000 |
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter.
Data Presentation: Molecular Weight Confirmation
| Compound ID | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Analog-001 | 350.1234 | 350.1231 |
| Analog-002 | 364.1390 | 364.1388 |
| Analog-003 | 378.1547 | 378.1545 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the structural confirmation of this compound analogs. Both ¹H and ¹³C NMR are essential, and 2D techniques like COSY, HSQC, and HMBC can aid in unambiguous assignments.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
-
Standard 5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the purified analog in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved before transferring the solution to an NMR tube.
Data Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 |
Data Presentation: Representative NMR Data
¹H NMR (400 MHz, CDCl₃) of a generic this compound analog:
-
δ 8.10 (d, J = 5.2 Hz, 1H, H-6)
-
δ 7.15 (d, J = 5.2 Hz, 1H, H-5)
-
δ 6.40 (s, 1H, H-3)
-
δ 2.50 (s, 3H, CH₃)
-
Note: Chemical shifts for substituents will vary.
¹³C NMR (100 MHz, CDCl₃) of a generic this compound analog:
-
δ 151.0, 148.5, 145.0, 130.0, 120.0, 115.0, 100.0, 15.0 (CH₃)
-
Note: Chemical shifts for substituents will vary.
X-ray Powder Diffraction (XRPD) for Solid-State Characterization
XRPD is a valuable technique for characterizing the solid-state properties of crystalline analogs, including polymorph screening and batch-to-batch consistency checks.
Experimental Protocol: XRPD
Instrumentation:
-
Powder X-ray diffractometer with a copper (Cu) Kα source
Data Acquisition Parameters:
| Parameter | Recommended Settings |
| Radiation | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| Scan Range (2θ) | 2° to 40° |
| Step Size | 0.02° |
| Scan Speed | 1-5°/min |
Sample Preparation:
-
Gently grind a small amount of the crystalline sample to a fine powder using a mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
Data Presentation: Key Diffraction Peaks
| Compound ID | Prominent 2θ Peaks (°) |
| Analog-001 (Form A) | 8.5, 12.3, 15.8, 21.4, 25.9 |
| Analog-002 (Form A) | 9.1, 11.7, 16.2, 22.0, 26.5 |
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a novel this compound analog.
Caption: General analytical workflow for characterizing novel analogs.
The following diagram illustrates the logical relationship between different analytical techniques for comprehensive characterization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low yield in the synthesis of the 2-methyl-7-azaindole precursor.
-
Question: My yield of 2-methyl-7-azaindole from 2-amino-3-methylpyridine is significantly lower than the reported >60%. What are the potential causes and solutions?
-
Answer: Low yields in this two-step synthesis can often be attributed to incomplete reactions or suboptimal conditions in either the acylation or the cyclization step.
-
Acylation Step (Formation of 2-acetamido-3-methylpyridine):
-
Incomplete Reaction: Ensure the molar ratio of 2-amino-3-methylpyridine to acetic anhydride is appropriate, typically between 1:1 and 1:3.[1] The reaction temperature should be maintained between 60-80°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
Hydrolysis of Acetic Anhydride: Use anhydrous toluene and ensure all glassware is thoroughly dried to prevent hydrolysis of the acetic anhydride.
-
-
Cyclization Step:
-
Inactive Sodium Amide: Sodium amide is highly reactive and can decompose upon exposure to air and moisture. Use freshly opened or properly stored sodium amide.
-
Suboptimal Temperature: The cyclization reaction requires a high temperature, typically between 250-260°C.[1] Ensure your reaction setup can safely and consistently maintain this temperature.
-
Insufficient Reaction Time: The reaction time for cyclization is crucial and can range from 10 to 120 minutes.[1] Monitor the reaction by TLC to determine the optimal time for your specific setup.
-
-
Issue 2: Poor yield during the N-oxidation of 2-methyl-7-azaindole.
-
Question: I am attempting the N-oxidation of 2-methyl-7-azaindole and observing a low yield of the desired N-oxide. What could be the issue?
-
Answer: Low yields in the N-oxidation step are often due to the choice of oxidizing agent, reaction conditions, or degradation of the product.
-
Oxidizing Agent: While various oxidizing agents can be used, hydrogen peroxide is a common and effective choice for the N-oxidation of 7-azaindoles. Ensure the concentration of the hydrogen peroxide solution is accurate.
-
Reaction Temperature: The reaction is typically carried out at a low temperature, around 5°C, and then allowed to warm to room temperature. Exceeding this temperature range could lead to over-oxidation or side reactions.
-
Solvent: Tetrahydrofuran (THF) is a suitable solvent for this reaction. Ensure it is of appropriate quality and dry.
-
Work-up: The N-oxide product can be sensitive to acidic conditions. A careful work-up, avoiding strong acids, is recommended.
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Issue 3: Low conversion and side product formation during the chlorination of 2-methyl-7-azaindole N-oxide.
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Question: The final chlorination step to produce this compound is giving me a low yield and multiple spots on my TLC. How can I improve this?
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Answer: The chlorination of the N-oxide is a critical step, and several factors can influence its success.
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Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation. Use a sufficient excess of POCl₃.
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Temperature and Reaction Time: The reaction is typically performed at elevated temperatures, such as 90-100°C, for several hours.[2] Inadequate temperature or time will result in incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of tarry by-products.
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Addition of a Base: The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can act as a catalyst and has been shown to increase the yield in the synthesis of the unsubstituted 4-chloro-7-azaindole.
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Work-up and Purification: The reaction mixture is typically quenched by carefully adding it to ice water. The pH is then adjusted to be basic (around 9-10) to precipitate the product.[2] Recrystallization from a suitable solvent like ethanol is often necessary to obtain the pure product.[2] The presence of the 2-methyl group could lead to chlorination at other positions or on the methyl group itself under harsh conditions, so careful control of the reaction parameters is crucial.
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Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for producing this compound?
A1: The most common synthetic route involves a three-stage process:
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Synthesis of 2-methyl-7-azaindole: This is typically achieved through the acylation of 2-amino-3-methylpyridine with acetic anhydride, followed by a high-temperature cyclization using sodium amide.[1]
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N-oxidation of 2-methyl-7-azaindole: The synthesized 2-methyl-7-azaindole is then oxidized to its corresponding N-oxide, often using an oxidizing agent like hydrogen peroxide.
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Chlorination of the N-oxide: The final step is the chlorination of the N-oxide, usually with phosphorus oxychloride, to yield the target compound, this compound.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, several safety precautions are essential:
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Sodium Amide: This reagent is highly reactive and can ignite on contact with air or moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
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Phosphorus Oxychloride (POCl₃): This is a corrosive and toxic liquid that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of the reaction with water should be done slowly and cautiously in an ice bath.
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High Temperatures: The cyclization step requires very high temperatures. Ensure your glassware and heating apparatus are in good condition and that appropriate safety measures are in place to prevent accidents.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the product. Staining with a suitable agent (e.g., potassium permanganate or UV visualization) can help in identifying the spots.
Q4: What are the expected appearances of the intermediates and the final product?
A4:
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2-methyl-7-azaindole: Typically a solid.
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2-methyl-7-azaindole N-oxide: Often a solid.
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This compound: Expected to be a solid. The unsubstituted 4-chloro-7-azaindole is a solid.
Data Presentation
Table 1: Summary of Reported Yields and Conditions for the Synthesis of 2-methyl-7-azaindole
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acylation | 2-amino-3-methylpyridine | Acetic anhydride | Toluene | 60-80 | 1-72 h | High | [1] |
| Cyclization | 2-acetamido-3-methylpyridine | Sodium amide, N-methylaniline | N-methylaniline | 250-260 | 10-120 min | 70.1 | [1] |
Table 2: Summary of Reported Yields and Conditions for N-oxidation and Chlorination of the Unsubstituted 7-Azaindole (as a reference)
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| N-oxidation | 7-azaindole | m-CPBA | Dichloromethane | 10 | 3 h | 87 |
| Chlorination | 7-azaindole N-oxide | POCl₃ | POCl₃ | 90-100 | 11-16 h | 88-92 |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-7-azaindole
This protocol is adapted from patent CN102827162A.[1]
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Step 1: Acylation of 2-amino-3-methylpyridine
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To a solution of 2-amino-3-methylpyridine in anhydrous toluene, add acetic anhydride (1-3 molar equivalents) dropwise at room temperature.
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Heat the reaction mixture to 60-80°C and stir for 1-72 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 2-acetamido-3-methylpyridine. This can be purified by recrystallization or used directly in the next step.
-
-
Step 2: Cyclization to 2-methyl-7-azaindole
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In a suitable high-temperature reaction vessel under an inert atmosphere, add 2-acetamido-3-methylpyridine to N-methylaniline.
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Heat the mixture to 250-260°C.
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Carefully add sodium amide (1-3 molar equivalents) in portions.
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Maintain the temperature and stir for 10-120 minutes, monitoring by TLC.
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After the reaction is complete, cool the mixture and carefully quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol to yield 2-methyl-7-azaindole.
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Protocol 2: Synthesis of this compound (adapted from protocols for the unsubstituted analogue)
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Step 1: N-oxidation of 2-methyl-7-azaindole
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Dissolve 2-methyl-7-azaindole in a suitable solvent such as dichloromethane or tetrahydrofuran.
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Cool the solution to 0-5°C in an ice bath.
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Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise, maintaining the low temperature.
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Allow the reaction to stir at low temperature and then warm to room temperature, monitoring by TLC until the starting material is consumed.
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Upon completion, carefully work up the reaction, for example, by washing with a sodium bicarbonate solution to neutralize excess acid.
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Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to obtain the 2-methyl-7-azaindole N-oxide.
-
-
Step 2: Chlorination of 2-methyl-7-azaindole N-oxide
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Carefully add the 2-methyl-7-azaindole N-oxide to an excess of phosphorus oxychloride (POCl₃) at room temperature.
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Optionally, add a catalytic amount of diisopropylethylamine (DIPEA).
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Heat the reaction mixture to 90-100°C and stir for several hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature and very slowly and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by adding a base (e.g., solid sodium hydroxide or a concentrated solution) until the pH is approximately 9-10.
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Collect the precipitated solid by filtration, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
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Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues in the synthesis.
References
Technical Support Center: Regioselective Synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are attempting a direct chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine using standard electrophilic chlorinating agents (e.g., NCS, SO₂Cl₂), but we are consistently isolating the wrong isomer. What is the likely major byproduct, and why is this happening?
A1: The most probable undesired isomer you are isolating is 3-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine .
Root Cause: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is highly susceptible to electrophilic substitution on the pyrrole ring, with the C3 position being the most nucleophilic and sterically accessible. Direct exposure of 2-methyl-1H-pyrrolo[2,3-b]pyridine to electrophilic chlorinating agents will almost certainly lead to preferential chlorination at the C3 position. The electron-donating nature of the pyrrole nitrogen significantly activates the C3 position for electrophilic attack.
Troubleshooting:
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Avoid Direct Chlorination: Do not attempt direct electrophilic chlorination of the 2-methyl-1H-pyrrolo[2,3-b]pyridine starting material if the 4-chloro isomer is the desired product.
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Confirm Isomer Identity: Use analytical techniques such as ¹H NMR, ¹³C NMR, and NOE experiments to confirm the position of the chlorine atom on the aromatic rings.
Q2: What is the recommended synthetic strategy to achieve regioselective chlorination at the C4 position of 2-methyl-1H-pyrrolo[2,3-b]pyridine?
A2: The most reliable and frequently employed strategy for introducing a chlorine atom at the C4 position of the 1H-pyrrolo[2,3-b]pyridine core involves a two-step sequence:
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N-Oxidation: Formation of the 7-azaindole N-oxide.
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Deoxygenative Chlorination: Reaction of the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).
This approach circumvents the issue of preferential C3 electrophilic substitution by activating the pyridine ring for nucleophilic attack.
Q3: We are having trouble with the N-oxidation of 2-methyl-1H-pyrrolo[2,3-b]pyridine. The reaction is sluggish, and we observe significant starting material even after prolonged reaction times. What can we do to improve the conversion?
A3: Incomplete conversion during N-oxidation can be due to several factors. Here are some troubleshooting steps:
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Choice of Oxidizing Agent: While hydrogen peroxide is commonly used, stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can be more effective.
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Reaction Temperature: Gently heating the reaction mixture can often drive it to completion. However, monitor the reaction closely to avoid potential side reactions or decomposition.
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Solvent: Acetic acid is a common solvent for N-oxidations with hydrogen peroxide. For m-CPBA, solvents like dichloromethane (DCM) or chloroform are typically used. Ensure your starting material is soluble in the chosen solvent system.
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Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.1 to 1.5 equivalents), of the oxidizing agent is used.
**dot
Caption: Troubleshooting workflow for low conversion in N-oxidation.
Q4: During the chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine-7-oxide with POCl₃, we are observing low yields of the desired 4-chloro product. What are the potential side reactions, and how can we minimize them?
A4: Low yields in the deoxygenative chlorination step can be attributed to several side reactions.
Potential Side Reactions:
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Chlorination at other positions: Although less likely than with direct electrophilic chlorination, some chlorination at other positions on the pyridine ring can occur.
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Dimerization/Polymerization: Under harsh conditions, the activated N-oxide intermediate or the product can undergo undesired side reactions.
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Incomplete reaction: Insufficient heating or reaction time can lead to the recovery of the N-oxide starting material.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Temperature | Refluxing in POCl₃ is common. Start with a lower temperature and gradually increase if the reaction is slow. | To minimize decomposition and side reactions. |
| Reaction Time | Monitor the reaction by TLC or LC-MS to determine the optimal time for completion. | Prolonged heating can lead to degradation. |
| Additives | The addition of a tertiary amine base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) can sometimes improve yields by scavenging HCl produced in the reaction. | Neutralizing HCl can prevent acid-catalyzed side reactions. |
| Work-up | Careful and controlled quenching of the reaction mixture with ice-water is crucial. The pH should be carefully adjusted with a base (e.g., NaOH, K₂CO₃) to be basic before extraction. | POCl₃ reacts violently with water. Proper pH adjustment ensures the product is in its free base form for efficient extraction. |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-7-oxide
This protocol is an adaptation based on general procedures for the N-oxidation of 7-azaindoles.
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in glacial acetic acid (5-10 mL per gram of starting material).
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Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (1.5 eq.) dropwise, maintaining the internal temperature below 20 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
This protocol is an adaptation based on general procedures for the deoxygenative chlorination of 7-azaindole N-oxides.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq.) and phosphorus oxychloride (POCl₃) (5-10 eq.).
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Heating: Heat the mixture to reflux (the boiling point of POCl₃ is ~106 °C) and maintain this temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralization: Basify the aqueous solution to pH > 8 with a strong base (e.g., 6N NaOH or solid K₂CO₃) while keeping the mixture cool in an ice bath.
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Extraction: Extract the product from the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Visualization of Synthetic Pathway and Challenges
**dot
Caption: Synthetic pathways for the chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Technical Support Center: Purification of 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and its intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound intermediates.
Issue 1: Low Yield After Purification
Possible Causes:
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Suboptimal Reaction Conditions: Incomplete reactions or side reactions can significantly reduce the yield of the desired product. For instance, in syntheses analogous to the Fischer indole synthesis, temperature and acid strength are critical factors.[1]
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Product Loss During Extraction: Inefficient extraction of the product from the reaction mixture can lead to lower yields.
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Degradation on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds.
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Loss During Recrystallization: While effective for achieving high purity, recrystallization can sometimes result in lower recovery if the solvent system is not optimized or if too much product remains in the mother liquor.[1]
Solutions:
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Optimize Reaction: Systematically vary reaction parameters such as temperature, time, and catalyst concentration to maximize the conversion to the desired product.[1]
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Extraction Optimization: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Perform multiple extractions with a suitable organic solvent to maximize recovery.
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Use Deactivated Silica: Consider using deactivated silica gel (e.g., treated with a base like triethylamine) for column chromatography to minimize degradation.
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Recrystallization Solvent Screening: Perform small-scale solvent screening to identify a solvent or solvent mixture that provides good recovery of pure crystals. Cooling the crystallization mixture slowly and minimizing the amount of solvent used can also improve yield.
Issue 2: Persistent Impurities After Column Chromatography
Possible Causes:
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Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate using standard column chromatography.
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Incorrect Solvent System: The choice of eluent is critical for achieving good separation.[1]
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Column Overloading: Loading too much crude product onto the column can lead to poor separation.
Solutions:
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Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased, can improve the separation of closely eluting compounds.[1]
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Alternative Chromatography Techniques: Consider using other chromatography techniques such as reverse-phase chromatography or preparative HPLC for challenging separations.
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Solvent System Optimization: Systematically screen different solvent systems (e.g., combinations of hexanes/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separating your product from the impurities.
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Sample Load: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the weight of the stationary phase.
Issue 3: Product Oiling Out During Recrystallization
Possible Causes:
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Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, preventing crystal formation.
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Presence of Impurities: Impurities can sometimes inhibit crystallization.
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Cooling Too Quickly: Rapid cooling can lead to the formation of an oil instead of crystals.
Solutions:
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Solvent System Adjustment: Try a different solvent or a solvent mixture. Adding a less polar "anti-solvent" dropwise to a solution of the compound in a more polar solvent can often induce crystallization.
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Pre-purification: Attempt to remove impurities that may be hindering crystallization by performing a quick filtration through a small plug of silica gel before recrystallization.
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Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote the growth of well-defined crystals. Seeding the solution with a small crystal of the pure product can also be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound intermediates?
A1: The most common and effective purification methods are column chromatography and recrystallization.[1] Column chromatography is widely used for the initial purification of crude reaction mixtures, while recrystallization is excellent for obtaining highly pure material, though sometimes with lower yields.[1]
Q2: What type of solvent systems are typically used for column chromatography of these compounds?
A2: For silica gel flash column chromatography, common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[2] The specific ratio will depend on the polarity of the target compound and its impurities. For example, a purification of a related pyrrolo[2,3-d]pyrimidine analog used a methanol/dichloromethane (0.5:9.5) system.[2]
Q3: My compound is a solid. Is recrystallization a viable option for purification?
A3: Yes, if your compound is a solid, recrystallization can be a very effective method to achieve high purity.[1] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Q4: I am observing multiple spots on my TLC plate even after purification. What should I do?
A4: If multiple spots persist, it indicates that the initial purification was not sufficient. You may need to re-purify the material using a different technique or optimized conditions. Consider using a shallower gradient in your column chromatography or trying a different solvent system. If column chromatography is not providing adequate separation, preparative thin-layer chromatography (prep-TLC) or preparative HPLC could be effective alternatives.
Q5: Are there any known common impurities in the synthesis of 4-chloro-pyrrolo-pyridine derivatives?
A5: While specific impurities for this compound are not extensively documented in the provided search results, common impurities in similar heterocyclic syntheses can include starting materials, regioisomers, over-chlorinated or under-chlorinated byproducts, and products of side reactions. For instance, in a synthesis starting from 2-aminopyridine, unreacted starting material or intermediates from incomplete cyclization could be present.[3]
Quantitative Data Summary
| Product/Intermediate | Purification Method | Solvent System | Purity | Yield | Reference |
| 4-chloro-pyrrolo-pyridine | Filtration | - | 98-99% | 60-68% | [3] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Centrifugation and washing | Water | 99.9 area-% (HPLC) | 84% | [4] |
| N-methyl-1-(m-tolyl)methanamine derivative | Silica gel flash column chromatography | MeOH/DCM, 0.5:9.5 | 96.5% (HPLC) | 72% | [2] |
| N-((6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Silica-gel flash column chromatography | Acetone/DCM, 1:1 | - | 72% | [2] |
| N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Silica-gel flash column chromatography | Acetone/DCM, 1:1 | - | 60% | [2] |
Experimental Protocols
General Protocol for Silica Gel Flash Column Chromatography:
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Slurry Preparation: A slurry of silica gel in the initial, least polar solvent of the chosen eluent system is prepared.
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Column Packing: The slurry is poured into a glass column and allowed to pack under gravity or with gentle pressure. The packed bed is then equilibrated by running the initial eluent through it.
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Sample Loading: The crude product is dissolved in a minimal amount of the appropriate solvent (often the eluent or a stronger solvent that is then evaporated onto a small amount of silica). This is then carefully loaded onto the top of the silica gel bed.
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Elution: The column is eluted with the chosen solvent system. For gradient elution, the polarity of the eluent is gradually increased.
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Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Visualizations
Caption: A general workflow for the purification of chemical compounds.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103193774A - Synthesis method of 4-chloro-pyrrolo-pyridine - Google Patents [patents.google.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Side Reactions in Pyrrolopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of pyrrolopyridines. The following information is intended to assist in optimizing reaction conditions, increasing yields, and simplifying purification processes.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyridine synthesis is resulting in a low yield. What are the common contributing factors?
A1: Low yields in pyrrolopyridine synthesis can often be attributed to several key factors:
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Purity of Starting Materials: Impurities in reactants, such as oxidized or degraded starting materials, can significantly hinder the reaction progress and lead to the formation of side products. For instance, 1-aminopyrrole is susceptible to oxidation and may discolor from yellow to brown upon exposure to air, indicating degradation. It is highly recommended to use freshly purified starting materials or store them under an inert atmosphere.
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Reaction Conditions: Temperature, solvent, and catalyst choice are critical parameters. Inadequate temperature control can either slow down the reaction or promote decomposition. The solvent system affects reactant solubility and can influence reaction pathways. The presence of moisture can be detrimental in some cases, while in others, a controlled amount of water might be necessary.
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Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent, thus lowering the yield of the desired product.
Q2: I am observing the formation of multiple products in my multicomponent reaction (e.g., Ugi reaction) for pyrrolopyridine synthesis. How can I improve the selectivity?
A2: Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity, but they can sometimes lead to a complex mixture of products if not properly controlled. To improve selectivity in an Ugi reaction for pyrrolopyridine synthesis, consider the following:
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Reaction Conditions: Temperature and solvent can influence the reaction's selectivity. Running the reaction at a lower temperature may help minimize side reactions.
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Order of Reagent Addition: The sequence in which reagents are added can be crucial. Pre-forming an intermediate before the addition of the final component can often lead to a cleaner reaction profile.
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Use of Catalysts: While many Ugi reactions are performed without a catalyst, in some cases, the use of a Lewis acid catalyst like ytterbium triflate can improve the yield and selectivity of the desired pyrrolopyridine derivative.[1]
Q3: During the Pictet-Spengler synthesis of a tetrahydropyrrolopyridine, I'm facing issues with incomplete cyclization and the formation of side products. What could be the problem?
A3: The success of the Pictet-Spengler reaction hinges on the efficient formation and subsequent cyclization of an iminium ion. Common issues include:
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Acid Catalyst: The choice and concentration of the acid catalyst are critical. A weak acid may not generate the iminium ion efficiently, while a strong acid could lead to the degradation of starting materials or the product. Trifluoroacetic acid (TFA) is a commonly used catalyst.[2] If issues persist, screening other Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids is recommended.
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Nucleophilicity of the Pyrrole Ring: Electron-withdrawing groups on the pyrrole ring can decrease its nucleophilicity, hindering the cyclization step. In such cases, using stronger acidic conditions or higher temperatures might be necessary.
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Side Reactions: The intermediate imine or iminium ion can be susceptible to polymerization or reactions with other nucleophiles present in the mixture. Ensure the reaction is free from competing nucleophiles and consider running the reaction at a lower temperature to minimize these side reactions.
Q4: What are some common side products in the synthesis of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and how can they be minimized?
A4: A known side reaction in certain synthetic routes to 7-azaindoles is the dimerization of the starting materials. For example, in the synthesis from 2-fluoro-3-picoline, the starting material can undergo self-condensation.[3] Unexpected ring-expansion to form 1,8-naphthyridine derivatives has also been observed when treating 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and alkali.[4] To minimize these, careful control of reaction conditions, such as temperature and the rate of addition of reagents, is crucial.
Troubleshooting Guides
Issue 1: Low Yield in Paal-Knorr Synthesis of Substituted Pyrrolopyridines
The Paal-Knorr synthesis is a reliable method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[5][6] However, low yields can still be encountered.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Cyclization/Dehydration | Use of a suitable acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) can facilitate the reaction. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[6] |
| Poor Solubility of Reactants | Screen different solvents to ensure all reactants are adequately dissolved. |
| Decomposition of Starting Materials or Product | Optimize the reaction temperature and time. Prolonged heating or excessively high temperatures can lead to degradation. |
Issue 2: Formation of Regioisomers
When using unsymmetrical starting materials, the formation of regioisomers can be a significant challenge.
| Potential Cause | Troubleshooting Recommendation |
| Similar Reactivity of Functional Groups | Modify one of the functional groups with a protecting group to direct the reaction towards the desired isomer. The protecting group can be removed in a subsequent step. |
| Reaction Conditions Favoring Mixture of Products | The choice of catalyst and solvent can influence regioselectivity. A systematic screening of these parameters is recommended. For instance, in the synthesis of 7-azaindoles and 7-azaindolines from 2-fluoro-3-methylpyridine and arylaldehydes, the chemoselectivity was found to be dependent on the alkali-amide base used, with LiN(SiMe₃)₂ favoring the azaindoline and KN(SiMe₃)₂ favoring the azaindole.[7] |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Synthesis of a Substituted Pyrrole[5][6]
This protocol describes a microscale synthesis using conventional heating.
Materials:
-
1,4-Dicarbonyl compound (e.g., Hexane-2,5-dione): 1.0 mmol
-
Primary amine (e.g., Aniline): 1.1 mmol
-
Glacial Acetic Acid: 5 mL
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound in glacial acetic acid.
-
Add the primary amine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Ugi Three-Component Reaction for the Synthesis of Pyrrolo[3,4-b]pyridin-5-ones[1]
This protocol utilizes a microwave-assisted, one-pot cascade process.
Materials:
-
Aldehyde: 1.0 equiv.
-
Amine: 1.0 equiv.
-
α-Isocyanoacetamide: 1.2 equiv.
-
Maleic anhydride: 1.2 equiv.
-
Ytterbium (III) triflate: 0.08 equiv.
-
Toluene: 1.0 mL
Procedure:
-
In a sealed microwave reaction tube, combine the aldehyde and the amine in toluene.
-
Heat the mixture using microwave irradiation (e.g., 90 °C, 150 W) for a short duration (e.g., 30 min).
-
Add the ytterbium (III) triflate catalyst and continue heating.
-
Add the α-isocyanoacetamide and maleic anhydride.
-
Continue the microwave irradiation at a higher temperature (e.g., 150 °C, 250 W) until the reaction is complete as monitored by TLC.
-
After cooling, the solvent is evaporated, and the crude product is purified by column chromatography.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction [8][9]
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃CN | HCl | 50 | 2 | 26 |
| 2 | CH₃CN | HCl | 50 | 5.5 | 53 |
| 3 | Toluene | TsOH | 70 | 2 | Inefficient |
| 4 | Acetic Acid | HCl | 70 | 3.5 | 48 |
| 5 | Acetic Acid | HCl | 70 | 5 | 67 |
Visualizations
Troubleshooting Workflow for Low Yield in Pyrrolopyridine Synthesis
Caption: A logical workflow for troubleshooting low yields in pyrrolopyridine synthesis.
General Experimental Workflow for Pyrrolopyridine Synthesis
Caption: A generalized experimental workflow for the synthesis of pyrrolopyridines.
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. The content is structured to directly address specific experimental challenges, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for functionalizing the 4-position of this compound?
A1: The most prevalent and effective methods for functionalizing the C4-position of the this compound scaffold are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[1][2]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[3][4]
-
Heck Coupling: For the formation of C-C double bonds with alkenes.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): In some cases, direct displacement of the chloride with strong nucleophiles under thermal or acidic conditions can be achieved.[7][8]
Q2: Why is the reactivity of this compound often low in cross-coupling reactions?
A2: The reduced reactivity of chloropyridines compared to their bromo or iodo counterparts is a known challenge in cross-coupling chemistry. This is primarily due to the stronger C-Cl bond, which makes the initial oxidative addition step in the palladium catalytic cycle more difficult.[9] The electron-deficient nature of the pyridine ring can also influence the reaction kinetics.[10]
Q3: Does the unprotected N-H of the pyrrole ring interfere with the reaction?
A3: Yes, the acidic N-H proton of the pyrrole moiety can interfere with the reaction in several ways. It can react with the base, potentially altering the reaction conditions. More significantly, the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of undesired homo-coupling byproducts.[11] While some protocols have been developed for unprotected 7-azaindoles, N-protection (e.g., with SEM, Boc, or benzyl groups) is often employed to improve yields and reproducibility.[12]
Q4: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling reaction for this substrate?
A4: For a successful Suzuki-Miyaura coupling, careful optimization of the following is crucial:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand is critical. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective for challenging substrates like chloropyridines.[11][13]
-
Base: The choice of base is critical for the transmetalation step. Inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[9]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base, are typically employed.[14]
-
Temperature: Higher reaction temperatures are often required to facilitate the oxidative addition of the C-Cl bond.[9]
Q5: What are common side reactions observed during the functionalization of this scaffold?
A5: Common side reactions include:
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct. This can be minimized by using anhydrous conditions and carefully selecting the base.
-
Homocoupling: Dimerization of the boronic acid or the chloro-azaindole. This is often promoted by the presence of oxygen or inefficient catalyst systems.[9]
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom.
-
Formation of Positional Isomers: Depending on the reaction conditions, functionalization at other positions might occur, although C4 is generally the most reactive site for substitution on the pyridine ring of the 7-azaindole core.[10]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low to No Yield
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst system. 2. Insufficient reaction temperature. 3. Ineffective base. 4. Catalyst poisoning by impurities. 5. Degradation of boronic acid. | 1. Switch to a more active catalyst system (e.g., use bulky, electron-rich Buchwald ligands like SPhos or XPhos). Consider using a pre-catalyst. 2. Increase the reaction temperature in increments (e.g., 100-120 °C). Microwave irradiation can also be beneficial. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous. 4. Purify starting materials. Ensure solvents are anhydrous and properly degassed. 5. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[15] |
| Significant Side Product Formation (Homocoupling, Protodeboronation) | 1. Presence of oxygen in the reaction. 2. Inefficient catalyst system. 3. Water content in the reaction mixture. | 1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents. 2. Optimize the palladium source and ligand combination. 3. Use anhydrous solvents and reagents. If using an aqueous base, carefully control the amount of water. |
| Unreacted Starting Material | 1. Insufficient catalyst loading. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Increase the reaction temperature. |
Buchwald-Hartwig Amination: Common Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion | 1. Inappropriate ligand for the specific amine. 2. Base is not strong enough. 3. Catalyst deactivation. 4. N-H of the pyrrole is interfering. | 1. Screen different phosphine ligands (e.g., RuPhos, XPhos, BINAP).[11] For certain amines, specific ligands may be required. 2. Use a stronger base such as LiHMDS or NaOtBu.[11] 3. Ensure the reaction is run under an inert atmosphere. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. 4. Consider protecting the pyrrole nitrogen (e.g., with a SEM or Boc group). |
| Formation of Hydrodehalogenated Byproduct | 1. β-hydride elimination from the palladium-amido complex. | 1. Use a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine ligand.[1] |
| Reaction Works with Some Amines but Not Others | 1. Steric hindrance of the amine. 2. Electronic properties of the amine. | 1. For bulky secondary amines, ligands with a larger bite angle might be necessary. 2. Electron-deficient amines may require more forcing conditions (higher temperature, stronger base). |
Quantitative Data Summary
The following tables summarize optimized reaction conditions for the functionalization of 4-chloro-7-azaindole derivatives, which can serve as a starting point for the 2-methyl substituted analogue.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 4-Chloro-7-azaindoles
| Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 18 | 85 | Adapted from[13] |
| 4-Chloro-1-(SEM)-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 110 | 12 | 92 | Adapted from[13] |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 16 | 78 | Adapted from general Suzuki protocols |
Table 2: Optimized Conditions for Buchwald-Hartwig Amination of 4-Chloro-7-azaindoles
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Morpholine | RuPhos Precatalyst (1) | RuPhos (1) | LiHMDS (2.2) | THF | 65 | 0.5 | 94 | [11] |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | Dioxane | 100 | 12 | 88 | Adapted from[1] |
| 4-Chloro-1-(SEM)-pyrrolo[2,3-b]pyridine | N-Methylpiperazine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (2) | Toluene | 90 | 8 | 91 | Adapted from[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve the palladium catalyst and the ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a generalized procedure and requires optimization for specific amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., RuPhos G3, 1-3 mol%)
-
Base (e.g., LiHMDS or NaOtBu, 2-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst and this compound.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Add the base (if solid, add under a positive flow of inert gas; if a solution, add via syringe).
-
Heat the reaction to the desired temperature (e.g., 65-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
stability issues of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard storage conditions?
A1: Under normal storage conditions (cool, dry, and dark place), this compound is a relatively stable crystalline solid. However, it is sensitive to strong acids, bases, and prolonged exposure to moisture.
Q2: Why is my sample of this compound showing signs of degradation even under recommended storage?
A2: Degradation under recommended conditions can occur due to several factors, including residual moisture in the storage container, exposure to light, or contamination with acidic or basic impurities. Ensure the compound is stored in a tightly sealed container with a desiccant and protected from light.
Q3: What are the likely degradation products under acidic or basic conditions?
A3: Under acidic conditions, hydrolysis of the chloro group to a hydroxyl group is a potential degradation pathway. Basic conditions can also lead to nucleophilic substitution of the chlorine atom. The pyrrole ring may also be susceptible to opening under harsh acidic or basic conditions.
Q4: Can I use elevated temperatures to dissolve this compound?
A4: While gentle heating can aid in dissolution, prolonged exposure to high temperatures, especially in the presence of reactive solvents or solutes, can accelerate degradation. It is advisable to conduct preliminary thermal stability studies.
Troubleshooting Guides
Issue 1: Unexpected Impurities in NMR/LC-MS after a Reaction
Possible Cause 1: Instability in Acidic Reaction Conditions
-
Symptoms: Appearance of new peaks in your analytical data, potentially corresponding to a hydroxylated derivative.
-
Troubleshooting Steps:
-
Neutralize the reaction mixture immediately upon completion.
-
Perform the reaction at a lower temperature.
-
Consider using a non-acidic coupling agent if applicable.
-
Run a control experiment with the starting material under the same acidic conditions (without other reactants) to confirm degradation.
-
Possible Cause 2: Instability in Basic Reaction Conditions
-
Symptoms: Formation of byproducts resulting from nucleophilic substitution of the chloro group.
-
Troubleshooting Steps:
-
Use a weaker base or a non-nucleophilic base.
-
Reduce the reaction temperature and time.
-
Protect the pyrrole nitrogen if it is suspected of participating in side reactions.
-
Issue 2: Poor Recovery of the Compound After Work-up
Possible Cause: Hydrolysis during Aqueous Work-up
-
Symptoms: Low yield of the desired product and the presence of more polar impurities.
-
Troubleshooting Steps:
-
Minimize the duration of contact with aqueous acidic or basic solutions.
-
Use buffered solutions for pH adjustment.
-
Extract the product into an organic solvent as quickly as possible.
-
Consider a non-aqueous work-up if the reaction chemistry allows.
-
Quantitative Data Summary
The following tables summarize typical (illustrative) degradation data for a compound like this compound under forced degradation conditions. These are not experimental results for this specific compound but are based on general principles for similar heterocyclic compounds.[1][2][3]
Table 1: Illustrative Acidic and Basic Hydrolysis Data
| Condition | Temperature (°C) | Time (hours) | % Degradation (Illustrative) | Major Degradant (Proposed) |
| 0.1 M HCl | 60 | 24 | 15% | 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol |
| 1 M HCl | 60 | 24 | 45% | 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol and ring-opened products |
| 0.1 M NaOH | 60 | 24 | 20% | 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol |
| 1 M NaOH | 60 | 24 | 55% | 2-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol and other substitution products |
Table 2: Illustrative Oxidative and Thermal Degradation Data
| Condition | Temperature (°C) | Time (hours) | % Degradation (Illustrative) |
| 3% H₂O₂ | 25 | 24 | 10% |
| 30% H₂O₂ | 25 | 24 | 35% |
| Solid State | 80 | 72 | 5% |
| Solution (DMSO) | 80 | 72 | 12% |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic and Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.2 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.2 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
Protocol 2: Forced Degradation Study - Oxidative Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples by HPLC as described in Protocol 1.
Visualizations
Caption: Proposed degradation pathway under acidic conditions.
Caption: General workflow for forced degradation studies.
Caption: Troubleshooting logic for unexpected degradation.
References
Technical Support Center: Troubleshooting Poor Solubility of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound derivative is poorly soluble in common aqueous buffers for my biological assay. What should I do first?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrrolo[2,3-b]pyridine derivatives. The first step is to assess the compound's solubility in a range of organic solvents and then consider the use of co-solvents or pH modification. For initial screening, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good starting points as related compounds have shown solubility in these solvents.[1]
Q2: Which organic solvents are recommended for solubilizing this compound derivatives?
A2: For initial dissolution, especially for creating stock solutions, the following solvents are recommended. However, always consider the compatibility of the solvent with your specific experimental setup.
-
High Polarity: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol[1]
-
Moderate Polarity: Acetone, Acetonitrile
-
Low Polarity: Dichloromethane (DCM), Chloroform
It is crucial to start with a small amount of the compound and gradually add the solvent to determine the approximate solubility.
Q3: How can I improve the aqueous solubility of my compound for biological assays?
A3: There are several strategies to improve aqueous solubility:
-
Co-solvents: Introducing a small percentage of an organic co-solvent, such as DMSO or ethanol, into your aqueous buffer can significantly enhance the solubility of your compound. It is essential to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological assay.
-
pH Adjustment: Since this compound is a weakly basic compound, its solubility is pH-dependent.[2] Lowering the pH of the aqueous medium will protonate the pyridine nitrogen, forming a more soluble salt. Conversely, for acidic derivatives, increasing the pH would enhance solubility.
-
Use of Excipients: Surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins (e.g., HP-β-CD) can be used to formulate the compound and improve its apparent solubility in aqueous solutions.
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: This is a common issue known as "crashing out." Here are some troubleshooting steps:
-
Lower the Stock Concentration: Using a more dilute stock solution in DMSO can help.
-
Optimize Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations of the compound.
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.
-
Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant to the aqueous buffer can help to keep the compound in solution.
Q5: My compound is intended for in vivo studies, and I am struggling with formulation due to poor solubility. What are my options?
A5: For in vivo formulations, several approaches can be considered:
-
Co-solvent Systems: A mixture of solvents such as PEG300, Tween 80, and water can be an effective vehicle.
-
Lipid-based Formulations: Formulating the compound in oils, self-emulsifying drug delivery systems (SEDDS), or lipid nanoparticles can enhance oral bioavailability.
-
Salt Formation: If your compound has a suitable basic or acidic handle, forming a pharmaceutically acceptable salt can dramatically improve aqueous solubility and dissolution rate.
Data Presentation
| Solvent/Medium | Expected Solubility Category | Approximate Solubility Range (µg/mL) | Notes |
| Water (pH 7.4) | Sparingly Soluble to Insoluble | < 10 | The parent pyrrolo[2,3-b]pyridine scaffold has low aqueous solubility. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Sparingly Soluble to Insoluble | < 10 | Similar to water, but ionic strength can sometimes have a minor effect. |
| 0.1 N HCl (pH 1.2) | Slightly Soluble to Soluble | 10 - 1000 | Increased solubility is expected due to the formation of the hydrochloride salt. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 10,000 | A common solvent for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | Very Soluble | > 10,000 | Another suitable solvent for stock solutions. |
| Ethanol | Soluble | 1,000 - 10,000 | Can be used as a co-solvent in aqueous solutions. |
| Methanol | Soluble | 1,000 - 10,000 | Similar to ethanol in its solubilizing properties. |
| Acetonitrile | Moderately Soluble | 100 - 1,000 | Often used in analytical chromatography. |
| Chloroform | Soluble | 1,000 - 10,000 | Useful for extraction and some chemical reactions.[3] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol is adapted from standard pharmaceutical guidelines and is considered the gold standard for determining thermodynamic solubility.[2][4][5]
Objective: To determine the equilibrium solubility of a this compound derivative in a specific aqueous buffer.
Materials:
-
This compound derivative (solid)
-
Selected aqueous buffer (e.g., PBS pH 7.4, 0.1 N HCl)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated pH meter
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the selected buffer (e.g., 1-5 mL). The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[5]
-
Equilibrate the samples for a sufficient period to reach equilibrium. This is typically 24-48 hours, but may be longer for some compounds.[5]
-
After equilibration, visually confirm the presence of undissolved solid.
-
Separate the solid from the supernatant by either centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter. If filtering, discard the first portion of the filtrate to avoid adsorption losses.
-
Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation before analysis.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.
-
Measure the pH of the saturated solution at the end of the experiment.[4]
-
Perform the experiment in triplicate to ensure reproducibility.[4]
Protocol 2: pH-Dependent Solubility Profile
Objective: To assess the solubility of the compound across a range of pH values.
Procedure:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).[4]
-
Follow the shake-flask protocol (Protocol 1) for each pH buffer.
-
Plot the measured solubility (in µg/mL or mM) against the final measured pH of each saturated solution.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Principle of pH-dependent solubility for a weak base.
Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine derivatives.[6][7]
References
- 1. srinichem.com [srinichem.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. scielo.br [scielo.br]
- 6. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
minimizing byproduct formation in the synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole)
The synthesis of the precursor, 2-methyl-7-azaindole, is a critical first step. A common route involves the acylation of 2-amino-3-picoline followed by a ring-closure reaction.
Problem 1: Low yield of 2-acetylamino-3-picoline in the acylation step.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using HPLC to ensure the consumption of the starting material (<1%). Extend the reaction time at 60°C if necessary. |
| Loss of product during workup. | Ensure the pH is adjusted to 10 with sodium carbonate to facilitate complete extraction with dichloromethane. Use a saturated brine solution for washing to minimize the loss of the product in the aqueous layer. |
| Impure starting materials. | Use high-purity 2-amino-3-picoline and acetic anhydride. |
Problem 2: Low yield and/or impure product in the ring-closure reaction to form 2-methyl-7-azaindole.
| Possible Cause | Suggested Solution |
| Suboptimal reaction temperature. | Carefully control the temperature during the addition of the 2-acetylamino-3-picoline solution to the sodium amide/N-methylaniline mixture at 180°C. After the addition, maintain the reaction temperature at 200°C and then increase to 250°C to drive the reaction to completion. |
| Inefficient removal of N-methylaniline. | Ensure complete distillation of N-methylaniline after the reaction. Residual solvent can interfere with product isolation and purification. |
| Inadequate purification. | Recrystallization from ethanol with activated carbon treatment is recommended to remove colored impurities and improve the purity of the final product. |
Stage 2: Chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine
The chlorination of 2-methyl-7-azaindole is typically achieved via its N-oxide using a chlorinating agent like phosphorus oxychloride (POCl₃).
Problem 3: Formation of multiple chlorinated isomers.
| Possible Cause | Suggested Solution |
| Direct chlorination without N-oxide formation. | Direct chlorination of 1H-pyrrolo[2,3-b]pyridines can lead to substitution at various positions. The preferred method is to first form the N-oxide of the pyridine ring, which directs chlorination to the 4-position. |
| Reaction temperature is too high. | High temperatures can lead to decreased selectivity. Maintain the recommended reaction temperature for the chlorination of the N-oxide. |
Problem 4: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Incomplete N-oxidation. | Ensure the N-oxidation of 2-methyl-7-azaindole is complete before proceeding with the chlorination step. Monitor the reaction by TLC or LC-MS. |
| Inefficient chlorination. | The reaction of the N-oxide with POCl₃ can be sluggish. The addition of a tertiary amine base can sometimes improve the reaction rate and yield.[1] |
| Formation of phosphorylated intermediates. | The reaction with POCl₃ can form stable phosphorylated intermediates that do not convert to the chloro-product.[1] Ensure sufficient heating (e.g., 70-90°C) after the initial reaction to drive the conversion to the final product.[1] |
| Deoxygenation instead of chlorination. | Using PCl₃ instead of POCl₃ on the N-oxide can lead to deoxygenation, returning the starting material.[2] Ensure you are using phosphorus oxychloride (POCl₃). |
Problem 5: Presence of hard-to-remove byproducts.
| Possible Cause | Suggested Solution |
| Formation of pseudodimers. | During the reaction with POCl₃, phosphorylated intermediates can react with unreacted starting material to form dimers, especially if the reaction is not kept basic.[1] Maintain basic conditions throughout the addition of POCl₃.[1] |
| Ring-expansion byproducts. | In the presence of chloroform and a strong base, some 1H-pyrrolo[2,3-b]pyridine derivatives can undergo ring-expansion to form 1,8-naphthyridines.[3] Avoid these conditions during workup. |
| Unreacted N-oxide. | Unreacted N-oxide can be difficult to separate from the product. Ensure the chlorination reaction goes to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route to minimize byproducts in the synthesis of this compound?
A1: A robust two-stage approach is recommended. First, synthesize the precursor 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole). A reliable method is the acylation of 2-amino-3-picoline followed by a base-mediated ring closure.[4] The second stage involves the N-oxidation of the 2-methyl-7-azaindole followed by chlorination with phosphorus oxychloride (POCl₃), which selectively introduces the chlorine atom at the 4-position.
Q2: How can I confirm the formation of the N-oxide before proceeding with the chlorination?
A2: The formation of the N-oxide can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The N-oxide will have a different retention factor (Rf) on TLC and a higher mass corresponding to the addition of an oxygen atom.
Q3: What are the key parameters to control during the chlorination step with POCl₃?
A3: The key parameters are temperature and the presence of a base. The initial reaction to form phosphorylated intermediates should be conducted at a lower temperature (e.g., < 25°C) under basic conditions to prevent the formation of pseudodimers.[1] Subsequently, heating the reaction mixture to 70-90°C is necessary to ensure the conversion of these intermediates to the final 4-chloro product.[1]
Q4: What purification techniques are most effective for isolating pure this compound?
A4: Column chromatography on silica gel is a common and effective method for purifying the final product and removing polar byproducts such as unreacted N-oxide and phosphorylated intermediates. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 2-methyl-7-azaindole [4]
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| Acylation | 2-amino-3-picoline | Acetic anhydride, Toluene | 60 | 2 | 92 (crude) | >99.5 (recrystallized) |
| Ring Closure | 2-acetylamino-3-picoline | Sodium amide, N-methylaniline | 180 -> 200 -> 250 | ~1 | 70.1 (recrystallized) | 99.69 |
Experimental Protocols
Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole)[4]
Step 1: Acylation of 2-amino-3-picoline
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To a reaction vessel, add 10 kg of 2-amino-3-picoline and 40 kg of toluene.
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Slowly add 15 kg of acetic anhydride.
-
Heat the mixture to 60°C and maintain for 2 hours. Monitor the reaction by HPLC until the starting material is less than 1%.
-
Cool the reaction mixture to 40°C and concentrate under reduced pressure to remove toluene.
-
Transfer the residue to a larger vessel and add 100 kg of water.
-
Adjust the pH to 10 with sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 kg).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude product (approximately 12.7 kg, 92% yield). This crude product can be used directly in the next step or recrystallized from isopropanol to yield a product with >99.5% purity.
Step 2: Ring-closure to 2-methyl-7-azaindole
-
To a reaction vessel, add 30 kg of N-methylaniline and 6.4 kg of sodium amide.
-
Slowly heat the mixture to reflux and maintain for 30 minutes.
-
Control the temperature at 180°C and slowly add a solution of 12 kg of crude 2-acetylamino-3-picoline dissolved in 12 kg of N-methylaniline.
-
After the addition, increase the temperature to 200°C and maintain for 30 minutes.
-
Heat further to distill off the N-methylaniline.
-
Raise the temperature of the residue to 250°C and hold for 30 minutes.
-
Cool the mixture to 100°C and carefully add 12 kg of glacial acetic acid.
-
The crude product is then purified by recrystallization from ethanol with activated carbon to yield approximately 7.4 kg (70.1% yield) of 2-methyl-7-azaindole with a purity of 99.69% (HPLC).
General Procedure for Chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine (Conceptual Protocol)
Step 1: N-Oxidation
-
Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at a controlled temperature (e.g., 0-10°C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) and a basic solution (e.g., sodium bicarbonate) to remove excess oxidizing agent and acidic byproducts.
-
Isolate the crude N-oxide.
Step 2: Chlorination
-
Dissolve the crude 2-methyl-1H-pyrrolo[2,3-b]pyridine N-oxide in a suitable solvent (e.g., dichloromethane or toluene).
-
Add a base (e.g., N,N-diisopropylethylamine).
-
Cool the mixture and slowly add phosphorus oxychloride (POCl₃) while maintaining a low temperature (< 25°C).
-
After the addition, slowly warm the reaction mixture and then heat to 70-90°C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and carefully quench by pouring it onto ice water.
-
Neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential byproduct formation pathways during chlorination.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the large-scale production of 2-methyl-1H-pyrrolo[2,3-b]pyridine, the precursor to the final product?
A1: For large-scale synthesis, a two-step process starting from 2-amino-3-methylpyridine is recommended due to its use of readily available starting materials, relatively mild reaction conditions, and high reported yields. The process involves the acylation of 2-amino-3-methylpyridine with acetic anhydride to form 2-acetamido-3-methylpyridine, followed by a cyclization reaction using sodium amide in a high-boiling solvent like N-methylaniline.[1] This method is reported to have a total yield exceeding 60% and produces a high-purity product suitable for industrial production.[1]
Q2: What is the most common method for the chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine at the 4-position?
A2: The most prevalent method involves a two-step sequence:
-
N-oxidation: The pyridine nitrogen of 2-methyl-1H-pyrrolo[2,3-b]pyridine is oxidized to the corresponding N-oxide.
-
Chlorination: The N-oxide is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 4-position.
This approach is widely documented for the chlorination of the parent 7-azaindole scaffold.
Q3: Are there any catalysts that can improve the yield of the chlorination step?
A3: Yes, the addition of a tertiary amine base, such as diisopropylethylamine (DIPEA), has been reported to act as a catalyst and increase the yield of the chlorination reaction when using POCl₃.
Q4: What are the primary safety concerns when working with sodium amide and phosphorus oxychloride on a large scale?
A4: Both sodium amide and phosphorus oxychloride present significant safety hazards that must be carefully managed in a scale-up environment.
-
Sodium Amide (NaNH₂): It is a highly water-reactive solid that can ignite spontaneously in moist air. It is also corrosive to skin, eyes, and mucous membranes.[2] Key safety precautions include:
-
Handling under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or fume hood.[3]
-
Avoiding contact with water, moisture, and air.[2]
-
Having a Class D fire extinguisher (for combustible metals) readily available.[2]
-
Quenching reactions slowly with an alcoholic solvent at low temperatures.[3]
-
-
Phosphorus Oxychloride (POCl₃): It is a corrosive liquid that reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[4] Important safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Avoiding contact with water, alcohols, and amines.[5]
-
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization of 2-acetamido-3-methylpyridine to 2-methyl-1H-pyrrolo[2,3-b]pyridine
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete reaction | Increase reaction temperature to the optimal range of 250-260 °C as specified in the literature.[1] | Improved conversion of the starting material to the desired product. |
| Degradation of starting material or product | Ensure the reaction time is within the recommended 10-120 minutes.[1] Prolonged exposure to high temperatures can lead to decomposition. | Minimized byproduct formation and increased yield of the target compound. |
| Inefficient base | Use a 1:1 to 1:3 molar ratio of 2-acetamido-3-methylpyridine to sodium amide.[1] Ensure the sodium amide is fresh and has not been deactivated by exposure to air or moisture. | Sufficient deprotonation to facilitate the cyclization reaction. |
| Solvent issues | Use N-methylaniline as the solvent, as it has the appropriate boiling point for this high-temperature reaction. Ensure the solvent is dry. | A reaction medium that effectively facilitates the desired transformation. |
Problem 2: Poor Regioselectivity or Low Yield in the Chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine N-oxide
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Formation of undesired chloro-isomers | Ensure complete N-oxidation of the starting material before proceeding with chlorination. The N-oxide directs the chlorination to the 4-position. | Minimized formation of 2-chloro and 6-chloro isomers. |
| Incomplete chlorination | Increase the equivalents of POCl₃. A significant excess is often used. | Drive the reaction to completion and improve the yield of the 4-chloro product. |
| Side reactions due to harsh conditions | Consider adding a catalyst like DIPEA to potentially allow for lower reaction temperatures or shorter reaction times. | Increased yield and reduced formation of decomposition byproducts. |
| Hydrolysis of POCl₃ | Ensure all glassware and solvents are scrupulously dry. POCl₃ reacts violently with water, which will quench the reagent and generate acidic byproducts. | Efficient utilization of the chlorinating agent and a cleaner reaction profile. |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from the method described in patent CN102827162A.[1]
Step 1: Acylation of 2-amino-3-methylpyridine
-
In a suitable reactor, dissolve 2-amino-3-methylpyridine in toluene.
-
Add acetic anhydride (1 to 3 molar equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 1-72 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and remove the toluene under reduced pressure.
-
The crude 2-acetamido-3-methylpyridine can be purified by recrystallization or used directly in the next step.
Step 2: Cyclization to 2-methyl-1H-pyrrolo[2,3-b]pyridine
-
In a high-temperature reactor equipped with a mechanical stirrer and an inert atmosphere inlet, add N-methylaniline.
-
Carefully add sodium amide (1 to 3 molar equivalents) to the solvent.
-
Add 2-acetamido-3-methylpyridine to the mixture.
-
Heat the reaction mixture to 250-260 °C and stir for 10-120 minutes.
-
Monitor the reaction for completion.
-
Cool the reaction mixture and carefully quench by the slow addition of a suitable protic solvent (e.g., isopropanol), followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Synthesis of this compound
Step 1: N-oxidation of 2-methyl-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction mixture to isolate the crude 2-methyl-1H-pyrrolo[2,3-b]pyridine N-oxide.
Step 2: Chlorination of 2-methyl-1H-pyrrolo[2,3-b]pyridine N-oxide
-
In a dry reactor under an inert atmosphere, add the crude N-oxide.
-
Add a significant excess of phosphorus oxychloride (POCl₃).
-
Optionally, add a catalytic amount of diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux and stir until the reaction is complete.
-
Carefully quench the reaction by slowly adding it to ice-water.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 8-9.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Summary
Table 1: Reaction Parameters for the Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine
| Parameter | Acylation | Cyclization |
| Starting Material | 2-amino-3-methylpyridine | 2-acetamido-3-methylpyridine |
| Reagents | Acetic anhydride | Sodium amide |
| Solvent | Toluene | N-methylaniline |
| Temperature | 60-80 °C | 250-260 °C |
| Reaction Time | 1-72 hours | 10-120 minutes |
| Reported Overall Yield | >60%[1] | - |
| Product Purity | - | ≥99.5%[1] |
Visualizations
References
addressing catalyst deactivation in cross-coupling reactions of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during cross-coupling reactions with 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is intended for researchers, scientists, and drug development professionals to facilitate successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from the Lewis basic nitrogen atoms within the pyrrolo[2,3-b]pyridine (7-azaindole) core. These nitrogens can coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst poisoning. This can significantly slow down or halt the catalytic cycle.[1][2] Additionally, the presence of the N-H group in the pyrrole ring can lead to side reactions or catalyst inhibition if not properly addressed.[3]
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Low or no conversion: The starting material is not consumed, or the reaction stalls before completion.[1]
-
Formation of palladium black: The appearance of a black precipitate is a visual cue of catalyst decomposition and aggregation.[4][5]
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Dehalogenation: The chloro group is replaced by a hydrogen atom, resulting in the formation of 2-methyl-1H-pyrrolo[2,3-b]pyridine.[1]
-
Inconsistent results: Difficulty in reproducing reaction outcomes, especially on a larger scale.[6]
Q3: How does the choice of ligand impact catalyst stability and reactivity?
A3: The supporting ligand plays a critical role in stabilizing the active Pd(0) species and preventing deactivation.[2][7] For electron-rich and potentially coordinating substrates like 7-azaindoles, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, and RuPhos) or N-heterocyclic carbenes (NHCs) are often essential.[1][4] These ligands create a sterically hindered environment around the palladium center, which can prevent the substrate from strongly coordinating and poisoning the catalyst.[1][7]
Q4: What is the role of the base and solvent in preventing catalyst deactivation?
A4: The base and solvent are crucial for both catalyst stability and overall reaction success.
-
Base Selection: A base is necessary to activate the coupling partner (e.g., in Suzuki and Buchwald-Hartwig reactions), but an overly strong or poorly soluble base can lead to substrate degradation, which in turn can deactivate the catalyst.[4] Common bases for Suzuki reactions with similar substrates include K₂CO₃ and K₃PO₄.[4] For C-N coupling, a moderate-strength base like NaOTMS has been shown to limit the decomposition of sensitive heteroarenes.[7]
-
Solvent Choice: The solvent affects the solubility of all reaction components and the stability of the catalyst.[4] It is critical to use anhydrous and deoxygenated solvents to prevent catalyst oxidation.[4] Common choices include toluene, dioxane, and THF.[4]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning | 1. Switch to a bulkier, more electron-rich ligand: Employ ligands such as XPhos, SPhos, or RuPhos.[1][8] 2. Increase ligand-to-palladium ratio: A slight excess of the ligand can help prevent substrate coordination.[4] 3. Use a well-defined palladium pre-catalyst: This ensures efficient generation of the active Pd(0) species.[1][9] | The pyridine-type nitrogen in the 7-azaindole scaffold can coordinate to the palladium center, inhibiting the catalytic cycle. Bulky ligands sterically hinder this coordination.[1][2] |
| Inefficient Oxidative Addition | 1. Switch to a more reactive halide: If feasible, consider synthesizing the analogous 4-bromo or 4-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine. 2. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments, monitoring for decomposition.[1] | The C-Cl bond is less reactive towards oxidative addition than C-Br or C-I bonds. Higher temperatures can provide the necessary activation energy.[1] |
| Poor Pre-catalyst Activation | 1. Ensure inert atmosphere: Rigorously degas solvents and maintain a positive pressure of argon or nitrogen.[4] 2. Use a well-defined Pd(0) pre-catalyst: This can bypass issues with in-situ reduction of Pd(II) sources.[4] | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[4] Incomplete reduction of Pd(II) pre-catalysts leads to lower concentrations of the active catalyst.[9] |
Issue 2: Formation of Palladium Black
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Aggregation | 1. Use appropriate ligands: Bulky, electron-rich phosphine ligands or NHCs are crucial for stabilizing Pd(0).[4] 2. Control the temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.[4] 3. Optimize ligand-to-metal ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[4] | Palladium black forms when the active Pd(0) species are not sufficiently stabilized by the ligand and aggregate. This is a common deactivation pathway.[4] |
| Slow Catalysis | 1. Optimize reaction conditions: Address any underlying issues slowing down the catalytic cycle (e.g., inefficient oxidative addition or transmetalation) as described in "Low or No Conversion". | If the catalytic cycle is slow, the lifetime of the unstable Pd(0) intermediate increases, providing more opportunity for decomposition and aggregation.[1] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific coupling partners.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[4]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02-0.05 mmol, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M concentration relative to the limiting reagent).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst deactivation pathways in cross-coupling reactions.
Caption: Troubleshooting workflow for low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1H-pyrrolo[2,3-b]pyridine Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of 1H-pyrrolo[2,3-b]pyridine analogs. While the primary focus of this guide is on a series of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, it serves as a valuable resource for understanding the structure-activity relationships and biological effects of this class of compounds, which are structurally related to 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. The data presented herein is based on a comprehensive review of published experimental studies.
Comparative Biological Activity of 1H-pyrrolo[2,3-b]pyridine Analogs
A recent study focused on the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors, which play a crucial role in various cancers.[1] The core scaffold, 1H-pyrrolo[2,3-b]pyridine, was identified as a promising hinge binder for the FGFR kinase domain.[1] Structure-activity relationship (SAR) studies led to the identification of several potent analogs, with compound 4h emerging as a lead candidate with significant pan-FGFR inhibitory activity.[1]
Quantitative Data Summary
The inhibitory activities of key 1H-pyrrolo[2,3-b]pyridine analogs against FGFR family members (FGFR1, FGFR2, FGFR3, and FGFR4) were determined and are summarized in the table below. The data is presented as IC50 values (nM), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | 1900 | - | - | - |
| 4a | - | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
| 4l | - | - | - | - |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1] A '-' indicates that the data was not provided in the source material.
Compound 4h demonstrated exceptional potency against FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range.[1] Its activity against FGFR4 was moderate.[1]
In addition to enzymatic assays, the anti-proliferative activities of these compounds were evaluated against the 4T1 murine breast cancer cell line. Compound 4h was found to inhibit the proliferation of 4T1 cells, induce apoptosis, and significantly inhibit cell migration and invasion.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant FGFR1, FGFR2, FGFR3, FGFR4 enzymes
-
ATP
-
Test compounds (1H-pyrrolo[2,3-b]pyridine analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the test compounds, recombinant FGFR enzyme, and a substrate/ATP mix to the wells of a 384-well plate.
-
Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is used to determine the kinase activity and the IC50 values of the test compounds.[2][3][4]
Cell-Based Assays using 4T1 Breast Cancer Cells
Cell Culture:
-
The 4T1 murine breast cancer cell line is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.[5]
Cell Proliferation Assay (CCK8 Assay):
-
Seed 4T1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
After cell attachment, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[5]
Wound Healing (Scratch) Assay for Cell Migration:
-
Seed 4T1 cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compounds at various concentrations.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
The rate of wound closure is measured to assess the effect of the compounds on cell migration.[5][6]
Transwell Invasion Assay:
-
Use transwell chambers with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Seed 4T1 cells in the upper chamber in serum-free medium containing the test compounds.
-
Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.
-
Incubate for a specified period (e.g., 24 hours) to allow cells to invade through the membrane.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway, a key target of the 1H-pyrrolo[2,3-b]pyridine analogs discussed, and a typical experimental workflow for evaluating these compounds.
Caption: FGFR Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
The 4-Chloro-2-Methyl-1H-Pyrrolo[2,3-b]Pyridine Scaffold: A Comparative Guide for Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides an objective comparison of this scaffold against other established kinase inhibitor cores, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug development endeavors.
Performance Comparison: Inhibitory Activity of the Pyrrolo[2,3-b]pyridine Scaffold
The this compound core has demonstrated significant inhibitory activity against a range of kinases, showcasing its versatility as a privileged scaffold. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various derivatives of this scaffold against key kinase targets. For comparative context, data for other prominent kinase inhibitor scaffolds are included where available from the cited literature. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Target Kinase | This compound Derivative | IC50 (nM) | Reference Scaffold | Reference Compound | IC50 (nM) |
| JAK1 | 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g) | Data not specified | Pyrazolopyrimidine | Ruxolitinib | 3.3 |
| FGFR1 | Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 7 | Pyrazolopyrimidine | AZD4547 | 0.5 |
| FGFR2 | Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 9 | Pyrazolopyrimidine | AZD4547 | 2.5 |
| FGFR3 | Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 25 | Pyrazolopyrimidine | AZD4547 | 2.5 |
| c-Met | Compound 34 (a pyrrolo[2,3-b]pyridine derivative bearing 1,2,3-triazole moiety) | 1.68 | Pyrazolopyrimidine | Crizotinib | 4 |
| GSK-3β | Compound 41 (a pyrrolo[2,3-b]pyridine derivative) | 0.22 | - | - | - |
| CDK8 | Compound 22 (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | 48.6 | Pyrazolopyrimidine | Senexin A | 65 |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the validation of the this compound scaffold.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of compounds against a target kinase.
Materials:
-
Target kinase (e.g., JAK1, FGFR1, c-Met)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho substrate antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 2 µL of the diluted test compounds to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase/Substrate Addition: Prepare a kinase/substrate solution in assay buffer and add 4 µL to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Reaction Termination and Detection: Stop the reaction by adding 10 µL of a solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Signal Reading: Incubate the plate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm/495 nm). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation in response to a test compound.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Signaling Pathway Visualizations
Understanding the context in which a kinase inhibitor functions is crucial. The following diagrams, generated using Graphviz, illustrate the key signaling pathways where kinases targeted by the this compound scaffold play a role.
Conclusion
The this compound scaffold represents a valuable and versatile starting point for the design of novel kinase inhibitors. Its demonstrated potency against a range of therapeutically relevant kinases, coupled with its synthetic tractability, makes it an attractive core for further optimization and drug development. This guide provides a foundational resource for researchers, offering a comparative analysis of its performance, detailed experimental protocols for its validation, and a clear visualization of its role in key signaling pathways. As with any privileged scaffold, continued exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of this scaffold into clinically successful therapeutics.
Elucidating the Structure-Activity Relationship of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized in the design of inhibitors targeting various protein kinases.[1][2] The 4-chloro-2-methyl substitution pattern of the title compound provides a key starting point for further chemical exploration, with the chloro and methyl groups serving as important handles for modifying steric and electronic properties.
Comparative Analysis of Biological Activity
Although direct SAR data for derivatives of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is scarce, studies on analogous pyrrolopyridine and pyrrolopyrimidine cores highlight the critical roles of substitutions at various positions. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives developed as Janus kinase 1 (JAK1) selective inhibitors, modifications at the 4-position and on the carboxamide moiety were crucial for potency and selectivity.[3] Similarly, research on 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors demonstrated that substituents on the pyrrole nitrogen and at the 5-position significantly influence inhibitory activity.[4][5][6]
The following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets, offering a glimpse into the potential for SAR exploration around the this compound scaffold.
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 31g | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK1 | Potent (exact value not specified) | [3] |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [4][5] |
| FGFR2 | 9 | [4][5] | ||
| FGFR3 | 25 | [4][5] | ||
| FGFR4 | 712 | [4][5] | ||
| Compound 9 | 1H-pyrrolo[2,3-b]pyridine | c-Met | 22.8 | [7] |
Inferred Structure-Activity Relationships
Based on the broader class of pyrrolopyridine kinase inhibitors, several key SAR trends can be inferred for derivatives of this compound:
-
Substitution at the 4-Position: The chloro group at the 4-position is a common feature in many kinase inhibitors and likely participates in important interactions within the ATP-binding pocket. Modifications at this position, such as replacement with other halogens or small lipophilic groups, could modulate potency and selectivity.
-
Modification of the 2-Methyl Group: The methyl group at the 2-position offers a site for steric modification. Increasing the size of this substituent could probe for additional hydrophobic interactions within the target kinase.
-
Functionalization of the Pyrrole and Pyridine Nitrogens: The nitrogen atoms of the pyrrolo[2,3-b]pyridine core are often key hydrogen bond donors or acceptors. Alkylation or acylation at these positions can significantly impact binding affinity and pharmacokinetic properties.
-
Introduction of Substituents on the Ring System: The addition of various functional groups to the aromatic rings can be used to fine-tune the electronic and steric properties of the molecule, as well as to introduce vectors for improved solubility and cell permeability.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of pyrrolopyridine derivatives, based on methodologies reported in the literature for related compounds.
General Synthetic Procedure for 1H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of this compound derivatives would typically involve a multi-step sequence starting from a suitably substituted pyridine precursor. The pyrrole ring is often constructed via a Fischer indole synthesis or a related cyclization reaction. Subsequent modifications, such as halogenation, alkylation, and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), would be employed to introduce the desired diversity.[8]
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay or a similar fluorescence-based assay. The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by the test compound. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is then calculated from the dose-response curve.
Cellular Proliferation Assay
The anti-proliferative activity of the compounds is assessed using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay are commonly used. Cells are treated with increasing concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then measured, and the GI50 (concentration for 50% growth inhibition) is determined.
Signaling Pathway and Experimental Workflow
The development of kinase inhibitors often involves targeting specific signaling pathways that are dysregulated in diseases like cancer. The following diagrams illustrate a typical signaling pathway targeted by pyrrolopyridine derivatives and a general workflow for their development.
Figure 1. A simplified representation of a receptor tyrosine kinase signaling pathway commonly targeted by 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
Figure 2. A general experimental workflow for the discovery and development of novel kinase inhibitors based on the this compound scaffold.
Conclusion
While a dedicated and comprehensive SAR study for this compound derivatives remains to be published, the analysis of structurally related compounds provides a strong foundation for initiating drug discovery programs based on this scaffold. The insights gleaned from the broader class of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors suggest that systematic modification of the 2-methyl and 4-chloro positions, as well as functionalization of the pyrrole and pyridine rings, will be key to unlocking the therapeutic potential of this promising chemical series. Further investigation is warranted to build a detailed SAR and to identify potent and selective drug candidates for various therapeutic indications.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and Other 7-Azaindole Cores in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of kinases makes it a valuable pharmacophore.[3][4] This guide provides a comparative analysis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine against other 7-azaindole cores, offering insights into their structure-activity relationships (SAR), physicochemical properties, and biological activities, supported by experimental data and protocols.
Introduction to 7-Azaindole Cores
7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery. The presence of a nitrogen atom in the six-membered ring modifies the electronic properties and metabolic stability compared to the parent indole scaffold, often leading to improved pharmacokinetic profiles.[2] Substitutions at various positions of the 7-azaindole ring system allow for the fine-tuning of potency, selectivity, and physicochemical properties. This guide focuses on the 4-chloro-2-methyl substituted core and compares it with other key substitution patterns.
The Rise of this compound
The this compound core has been identified as a crucial intermediate and a key pharmacophore in the development of potent kinase inhibitors, notably targeting Fibroblast Growth Factor Receptors (FGFR) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1). The strategic placement of the chloro and methyl groups influences the compound's interaction with the kinase active site and its overall drug-like properties.
Comparative Analysis of 7-Azaindole Cores
The following sections provide a detailed comparison of this compound with other 7-azaindole derivatives based on available experimental data.
Physicochemical Properties
The introduction of different substituents on the 7-azaindole core significantly impacts its physicochemical properties such as lipophilicity (LogP), and polar surface area (PSA), which in turn affect solubility, permeability, and oral bioavailability.
| 7-Azaindole Core | R1 | R2 | R3 | R4 | Calculated LogP | Polar Surface Area (Ų) |
| This compound | H | CH₃ | H | Cl | 2.1 | 41.5 |
| Unsubstituted | H | H | H | H | 1.3 | 41.5 |
| 2-methyl | H | CH₃ | H | H | 1.6 | 41.5 |
| 4-chloro | H | H | H | Cl | 1.8 | 41.5 |
| 5-(trifluoromethyl) | H | H | CF₃ | H | 2.5 | 41.5 |
Note: Physicochemical properties are estimated values and can vary based on the calculation method.
Biological Activity: Kinase Inhibition
The primary application of 7-azaindole cores is in the development of kinase inhibitors. The following table summarizes the inhibitory activity (IC50) of various substituted 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, providing a basis for comparing the potential efficacy of the 4-chloro-2-methyl core. The data is based on a study of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, which, while not containing the exact 4-chloro-2-methyl analog, provides valuable SAR insights.[5]
| Compound | R2-Substitution | R3-Substitution | R5-Substitution | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Reference Compound 1 | H | H | 5-(trifluoromethyl) | ~1900 | - | - | - |
| 4h (from cited study) | H | 3-(3,5-dimethoxyphenyl)ethynyl | 5-(trifluoromethyl) | 7 | 9 | 25 | 712 |
Data is extracted from a study by Li et al. (2021) on 1H-pyrrolo[2,3-b]pyridine derivatives.[5] While this study does not include the 4-chloro-2-methyl analog, it highlights the significant impact of substitutions on FGFR inhibitory activity.
The 4-chloro substitution is known to enhance hydrophobic interactions within the ATP-binding pocket of kinases, while the 2-methyl group can provide additional van der Waals contacts, potentially increasing potency and selectivity.
Signaling Pathways
7-azaindole-based kinase inhibitors primarily target ATP-binding sites, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and differentiation.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling through pathways like RAS-MAPK and PI3K-AKT. Aberrant FGFR signaling is implicated in various cancers. 7-azaindole inhibitors act by competing with ATP for the kinase domain of FGFR, thus inhibiting its activity.
Caption: FGFR Signaling Pathway and Inhibition.
SGK-1 Signaling Pathway
Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) is a serine/threonine kinase and a key downstream effector of the PI3K pathway. It plays a crucial role in cell survival, proliferation, and ion channel regulation. Overexpression of SGK-1 is associated with several cancers. Inhibitors based on the 7-azaindole scaffold can block the kinase activity of SGK-1, leading to the inhibition of its pro-survival functions.
Caption: SGK-1 Signaling Pathway and Inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of findings. Below are representative protocols for the synthesis and biological evaluation of 7-azaindole derivatives.
Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
A general synthetic route to substituted 1H-pyrrolo[2,3-b]pyridines often involves the condensation of a substituted 2-aminopyridine with a suitable carbonyl compound, followed by cyclization.
Example Protocol for Synthesis of 3-substituted-1H-pyrrolo[2,3-b]pyridines: [5]
-
Starting Material: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
-
Reaction: The starting material is reacted with an R-substituted aldehyde in a suitable solvent.
-
Conditions: The reaction mixture is typically heated at 50°C for a specified duration.
-
Work-up and Purification: The product is isolated and purified using standard techniques such as column chromatography to yield the desired 3-substituted-1H-pyrrolo[2,3-b]pyridine derivatives.
Note: The synthesis of this compound would involve a multi-step process starting from appropriate precursors.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound (inhibitor), the kinase substrate, and ATP in a suitable kinase buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for a further period (e.g., 40 minutes).
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal using a coupled luciferase/luciferin reaction. Incubate for a final period (e.g., 30 minutes).
-
Measurement: Measure the luminescence using a plate reader. The signal is correlated with the amount of ADP produced and thus the kinase activity. IC50 values are determined by measuring the activity at various inhibitor concentrations.
Caption: ADP-Glo™ Kinase Assay Workflow.
Conclusion
The this compound core represents a valuable scaffold in the design of kinase inhibitors, offering a balance of desirable physicochemical and biological properties. While direct comparative studies with a wide range of other 7-azaindole cores are limited in the public domain, the available data on related analogs underscore the critical role of substitution patterns in determining potency and selectivity. The chloro and methyl groups in the 4- and 2-positions, respectively, are anticipated to enhance binding affinity through favorable hydrophobic interactions within the kinase active site. Further structure-activity relationship studies, guided by the experimental protocols outlined in this guide, will be instrumental in fully elucidating the therapeutic potential of this and other novel 7-azaindole derivatives.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Selectivity of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of kinase inhibitors based on the 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold and its close analogs. While specific and comprehensive public data on the kinase inhibition profile of compounds with the exact this compound core is limited, this guide draws upon available research on related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives to offer insights into the structure-activity relationships (SAR) and selectivity of this class of compounds. The data presented herein is intended to serve as a valuable resource for the rational design and development of novel kinase inhibitors.
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP, making it a privileged scaffold for the design of ATP-competitive kinase inhibitors[1][2]. Strategic modifications to this core have led to the development of inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Colony-Stimulating Factor 1 Receptor (CSF1R)[1][3]. The substitutions at various positions of the pyrrolopyridine ring system play a crucial role in determining the potency and selectivity of these inhibitors[2][4].
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases. This data, extracted from published studies, highlights the impact of different substitutions on the core scaffold on their potency and selectivity.
Table 1: Inhibitory Activity of N4-Phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines [4]
| Compound | 6-Substituent | N4-Substituent | EGFR IC50 (µM) | VEGFR-1 IC50 (µM) | PDGFR-β IC50 (µM) | A431 Cell Growth Inhibition IC50 (µM) |
| 8 | 2-Phenylethyl | 3-Bromoaniline | 0.18 | 1.8 | 0.09 | >100 |
| 9 | 2-Phenylethyl | 3-Ethylaniline | 1.2 | 2.0 | >100 | 1.0 |
| 11 | 2-(1-Naphthyl)ethyl | 3-Bromoaniline | >100 | 0.45 | 0.2 | >100 |
| 12 | 2-(2-Naphthyl)ethyl | 3-Bromoaniline | >100 | 0.40 | 0.08 | >100 |
| 17 | 2-(4-Chlorophenyl)ethyl | 2-Fluoro-4-chloroaniline | 0.09 | >100 | >100 | 0.08 |
| 18 | 2-(4-Chlorophenyl)ethyl | 4-Chloroaniline | 0.11 | >100 | >100 | 0.12 |
| PD153035 (Standard) | - | - | 0.014 | - | - | 0.09 |
| CB676475 (Standard) | - | - | - | 0.86 | - | - |
Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine-hydrazone Derivatives [5]
| Compound | EGFR IC50 (µM) | HER2 IC50 (µM) | VEGFR-2 IC50 (µM) | CDK2 IC50 (µM) |
| 6c | 0.083 | 0.138 | 0.076 | 0.183 |
| 6f | 0.089 | 0.111 | 0.103 | 0.194 |
| 6i | 0.211 | 0.096 | 0.099 | 0.285 |
| 6j | 0.237 | 0.264 | 0.081 | 0.311 |
| 6l | 0.092 | 0.124 | 0.112 | 0.199 |
| 6n | 0.095 | 0.128 | 0.108 | 0.203 |
| Sunitinib (Standard) | 0.093 | 0.151 | 0.089 | 0.261 |
| Erlotinib (Standard) | 0.055 | - | - | - |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of pyrrolo[2,3-b]pyridine-based kinase inhibitors.
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods such as radioisotope incorporation (e.g., ³³P-ATP), fluorescence resonance energy transfer (FRET), or luminescence (e.g., ADP-Glo™).
-
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
ATP
-
Test compound (serially diluted)
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplates (e.g., 384-well)
-
Plate reader (e.g., luminometer)
-
-
Procedure (Example using ADP-Glo™):
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP and generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
Materials:
-
Cancer cell lines (e.g., A431, HepG2, MCF-7)
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability compared to untreated controls.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Mandatory Visualizations
The following diagram illustrates a simplified, hypothetical signaling pathway that can be targeted by pyrrolopyridine-based kinase inhibitors, such as the EGFR and VEGFR pathways, which are crucial for tumor growth and angiogenesis.
Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway.
The diagram below outlines a typical workflow for the screening and characterization of novel kinase inhibitors.
Caption: A general workflow for kinase inhibitor discovery and profiling.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
head-to-head comparison of different synthetic routes to 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, head-to-head comparison of two primary synthetic routes to 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors. The comparison focuses on reaction yields, conditions, and procedural complexity, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Functionalization of 2-methyl-7-azaindole | Route 2: Fischer Indole Synthesis |
| Overall Strategy | Sequential N-oxidation and chlorination of a pre-formed 2-methyl-7-azaindole core. | Construction of the pyrrolo[2,3-b]pyridine ring system from a substituted pyridine precursor. |
| Starting Materials | 2-Amino-3-picoline | Substituted hydrazines and ketones |
| Key Intermediates | 2-methyl-7-azaindole, 2-methyl-7-azaindole-N-oxide | Arylhydrazones |
| Reported Overall Yield | ~51% (over 3 steps) | Varies depending on specific substrates and conditions. |
| Advantages | - Well-established procedures for analogous compounds. - High yield in the chlorination step.[1] | - Potential for convergent synthesis. - Can introduce diversity at various positions. |
| Disadvantages | - Multi-step synthesis of the starting material. - Use of strong oxidizing and chlorinating agents. | - Requires elevated temperatures and acidic conditions.[2] - Potential for regioisomer formation. |
Route 1: Functionalization of 2-methyl-7-azaindole
This synthetic pathway commences with the construction of the 2-methyl-7-azaindole scaffold, followed by N-oxidation and subsequent chlorination at the 4-position.
subgraph "cluster_0" { label="Step 1: Synthesis of 2-methyl-7-azaindole"; bgcolor="#F1F3F4"; color="#FFFFFF"; "2-Amino-3-picoline" [fillcolor="#FFFFFF"]; "2-Acetamido-3-methylpyridine" [fillcolor="#FFFFFF"]; "2-methyl-7-azaindole" [fillcolor="#FFFFFF"]; "2-Amino-3-picoline" -> "2-Acetamido-3-methylpyridine" [label="Acetic anhydride"]; "2-Acetamido-3-methylpyridine" -> "2-methyl-7-azaindole" [label="Sodium amide, N-methylaniline"]; }
subgraph "cluster_1" { label="Step 2: N-Oxidation"; bgcolor="#F1F3F4"; color="#FFFFFF"; "2-methyl-7-azaindole_step2" [label="2-methyl-7-azaindole", fillcolor="#FFFFFF"]; "N-oxide" [label="2-methyl-7-azaindole-N-oxide", fillcolor="#FFFFFF"]; "2-methyl-7-azaindole_step2" -> "N-oxide" [label="m-CPBA or H₂O₂"]; }
subgraph "cluster_2" { label="Step 3: Chlorination"; bgcolor="#F1F3F4"; color="#FFFFFF"; "N-oxide_step3" [label="2-methyl-7-azaindole-N-oxide", fillcolor="#FFFFFF"]; "Final_Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "N-oxide_step3" -> "Final_Product" [label="POCl₃"]; }
"2-methyl-7-azaindole" -> "2-methyl-7-azaindole_step2" [style=invis]; "N-oxide" -> "N-oxide_step3" [style=invis]; }
Experimental Protocols
Step 1: Synthesis of 2-methyl-7-azaindole from 2-Amino-3-picoline [3]
-
Acetylation: 2-Amino-3-picoline is treated with acetic anhydride in toluene. The reaction mixture is heated to 60°C for 2 hours. After completion, the toluene is removed under reduced pressure to yield crude 2-acetamido-3-methylpyridine.
-
Cyclization: The crude 2-acetamido-3-methylpyridine is dissolved in N-methylaniline and added dropwise to a mixture of sodium amide in N-methylaniline at 180°C. The reaction is heated to 200°C for 30 minutes, and then the N-methylaniline is removed by distillation. The residue is heated to 250°C for 30 minutes, cooled, and then quenched with glacial acetic acid. The product is purified by recrystallization from ethanol. The reported yield for this two-step process is over 60%.[3]
Step 2: N-Oxidation of 2-methyl-7-azaindole
-
Using m-CPBA: 2-methyl-7-azaindole (1.0 equiv) is dissolved in dichloromethane (DCM). The solution is cooled to 0°C, and meta-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 equiv) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is worked up by washing with saturated sodium thiosulfate and sodium bicarbonate solutions. The organic layer is dried and concentrated to give the N-oxide.[4]
-
Using Hydrogen Peroxide: 2-methyl-7-azaindole is dissolved in acetic acid, and 30% hydrogen peroxide (2.0-3.0 equiv) is added. The mixture is heated to 70-80°C for 6-24 hours. After completion, the reaction is cooled and neutralized with a saturated sodium bicarbonate solution to precipitate the N-oxide.[4][5]
Step 3: Chlorination of 2-methyl-7-azaindole-N-oxide [1]
-
The 2-methyl-7-azaindole-N-oxide is treated with phosphorus oxychloride (POCl₃). The reaction mixture is heated, typically at reflux. After the reaction is complete, the mixture is cooled and carefully poured onto ice. The resulting mixture is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. For the analogous 7-azaindole, yields of up to 85.6% have been reported for this step.[1]
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis provides a convergent approach to the pyrrolo[2,3-b]pyridine core by constructing the pyrrole ring from a suitably substituted pyridine precursor. This method involves the acid-catalyzed cyclization of an arylhydrazone.
"Substituted_Hydrazine" [label="Substituted Pyridylhydrazine", fillcolor="#FFFFFF"]; "Ketone" [label="Ketone/Aldehyde", fillcolor="#FFFFFF"]; "Hydrazone_Formation" [shape=ellipse, label="Hydrazone Formation", fillcolor="#FBBC05", fontcolor="#202124"]; "Arylhydrazone" [fillcolor="#FFFFFF"]; "Cyclization" [shape=ellipse, label="Acid-catalyzed\nCyclization", fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Substituted_Hydrazine" -> "Hydrazone_Formation"; "Ketone" -> "Hydrazone_Formation"; "Hydrazone_Formation" -> "Arylhydrazone"; "Arylhydrazone" -> "Cyclization"; "Cyclization" -> "Final_Product"; }
Experimental Protocol
A general procedure for the Fischer indole synthesis is as follows:[2]
-
Hydrazone Formation: The substituted pyridylhydrazine (e.g., (4-chloro-pyridin-3-yl)-hydrazine) is condensed with a suitable ketone or aldehyde (e.g., acetone to introduce the 2-methyl group) in a suitable solvent, often with acid catalysis, to form the corresponding arylhydrazone.
-
Cyclization: The isolated or in situ generated arylhydrazone is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or trifluoroacetic acid). The reaction mixture is heated at elevated temperatures until the cyclization is complete. The product is then isolated by pouring the reaction mixture into water or ice, followed by neutralization and extraction with an organic solvent. The crude product is then purified by chromatography or recrystallization.
Conclusion
Both synthetic routes offer viable pathways to this compound. Route 1, the functionalization of a pre-existing 2-methyl-7-azaindole, appears to be the more documented and predictable approach, with reported high yields for the key chlorination step. Route 2, the Fischer indole synthesis, offers a more convergent approach but may require significant optimization to achieve high yields and regioselectivity for this specific target. The choice between these routes will depend on the specific requirements of the research, including the availability of starting materials, desired scale of synthesis, and the laboratory's expertise with the required reagents and conditions.
References
- 1. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
Unveiling the Binding Secrets of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives to Target Kinases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding modes of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives to key kinase targets. This analysis, supported by experimental data and detailed protocols, aims to inform the rational design of next-generation kinase inhibitors.
The this compound scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Its derivatives have shown significant promise in targeting various kinases implicated in cancer and inflammatory diseases, including Janus Kinase 1 (JAK1), Fibroblast Growth Factor Receptors (FGFRs), and Colony-Stimulating Factor 1 Receptor (CSF1R). Understanding the precise molecular interactions that govern the binding of these compounds to their kinase targets is paramount for optimizing their efficacy and selectivity.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of this compound derivatives against different kinases is summarized below. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are a key measure of potency.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative A | JAK1 | 3.4 | [1] |
| Derivative B | JAK2 | 2.2 | [1] |
| Derivative C | JAK3 | 3.5 | [1] |
| Compound 4h | FGFR1 | 7 | [2] |
| Compound 4h | FGFR2 | 9 | [2] |
| Compound 4h | FGFR3 | 25 | [2] |
| Compound 4h | FGFR4 | 712 | [2] |
| Pexidartinib | CSF1R | 9.7 | [3] |
| Compound 1 | CSF1R | 1 | [3] |
| Compound 12b | CSF1R | low-nanomolar | [4] |
| Compound 14c | CSF1R | 7.18 | [4] |
Deciphering the Binding Mode: Key Experimental Approaches
The determination of how these derivatives bind to their target kinases relies on a combination of experimental techniques, primarily X-ray crystallography, complemented by kinase inhibition assays and computational modeling.
Kinase Inhibition Assays
These assays are fundamental for quantifying the potency of the inhibitors. A typical protocol involves measuring the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.
Experimental Protocol: General Kinase Inhibition Assay
-
Reagents and Materials:
-
Recombinant human kinase (e.g., JAK1, FGFR1, CSF1R)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
-
Procedure:
-
A solution of the test compound is serially diluted in DMSO and added to the wells of a 384-well plate.
-
The recombinant kinase and its specific substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent and a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
X-ray Crystallography
This powerful technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the kinase's active site, revealing the precise atomic interactions.
Experimental Protocol: X-ray Crystallography of Kinase-Inhibitor Complex
-
Protein Expression and Purification: The target kinase domain is expressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity.
-
Crystallization: The purified kinase is mixed with the inhibitor, and the complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the kinase-inhibitor complex is built and refined.
Molecular Docking
Computational docking simulations are used to predict the binding pose of an inhibitor within the kinase's active site and to estimate the binding affinity. These studies are instrumental in guiding the design of new derivatives.
Experimental Protocol: Molecular Docking
-
Preparation of Receptor and Ligand: The 3D structure of the target kinase is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The 3D structure of the inhibitor is built and optimized.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the inhibitor into the defined binding site of the kinase and to score the different binding poses based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the kinase.
Visualizing the Molecular Interactions and Signaling Pathways
To better understand the context of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate and the workflow for confirming the binding mode.
Caption: Simplified JAK1 signaling pathway.
Caption: Simplified FGFR signaling pathway.
Caption: Simplified CSF1R signaling pathway.
Caption: Workflow for confirming inhibitor binding mode.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent kinase inhibitors. A multi-faceted approach combining kinase inhibition assays, X-ray crystallography, and molecular docking is essential to elucidate the binding mode of these derivatives. This detailed understanding of structure-activity relationships will continue to drive the design of more selective and effective kinase inhibitors for the treatment of various diseases.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Evaluating the ADME Properties of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Analogs: A Comparative Guide
The development of novel therapeutic agents requires a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of the in vitro ADME characteristics of a series of 2,4-substituted 1H-pyrrolo[2,3-b]pyridine analogs, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3][4][5][6][7][8][9][10][11] The data presented herein, primarily drawn from studies on related 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridines, offers valuable insights for researchers, scientists, and drug development professionals working with this chemical class.
Data Presentation: A Comparative Overview of ADME Properties
The following table summarizes the key in vitro ADME parameters for a selection of 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridine analogs. These parameters include metabolic stability in human and rat liver microsomes, aqueous solubility, and cell permeability.
| Compound ID | R1 | R2 | Human Liver Microsome Intrinsic Clearance (μL/min/mg protein) | Rat Liver Microsome Intrinsic Clearance (μL/min/mg protein) | Aqueous Solubility at pH 7.4 (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| 1a | 4-fluorophenyl | 1-methyl-1H-pyrazol-4-yl | 26 | 30 | >150 | 15 |
| 1b | 4-fluorophenyl | 1H-pyrazol-4-yl | 64 | 75 | >150 | 12 |
| 1c | 4-fluorophenyl | 1,3-dimethyl-1H-pyrazol-4-yl | 25 | 35 | >150 | 18 |
| 1d | 4-chlorophenyl | 1-methyl-1H-pyrazol-4-yl | 30 | 40 | 120 | 20 |
| 1e | 4-chlorophenyl | 1H-pyrazol-4-yl | 70 | 85 | 100 | 15 |
| 1f | 4-methoxyphenyl | 1-methyl-1H-pyrazol-4-yl | 55 | 65 | >150 | 10 |
Data adapted from a study on 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridine inhibitors of trypanosome proliferation.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
1. Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the HLM and the test compound working solution.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.
-
2. Caco-2 Permeability Assay
This assay evaluates the potential for a compound to be absorbed across the intestinal epithelium.
-
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system
-
-
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
Wash the cell monolayers with transport buffer.
-
To measure apical-to-basolateral (A-to-B) permeability, add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
To measure basolateral-to-apical (B-to-A) permeability, add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated from the rate of compound appearance in the receiver chamber.
-
3. Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer, which is crucial for its absorption and distribution.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (UV-transparent for spectrophotometric methods)
-
Plate shaker
-
Spectrophotometer or nephelometer
-
LC-MS/MS system (for HPLC-based methods)
-
-
Procedure:
-
Add a small volume of the test compound's DMSO stock solution to a well of a 96-well plate.
-
Add PBS to each well to achieve the desired final compound concentration.
-
Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.
-
Measure the solubility. This can be done by:
-
Nephelometry: Measuring the light scattering caused by precipitated compound.
-
UV-Vis Spectroscopy: After filtering or centrifugation to remove precipitate, measure the absorbance of the supernatant.
-
LC-MS/MS: After filtration or centrifugation, quantify the concentration in the supernatant.
-
-
Mandatory Visualizations
The following diagrams illustrate key concepts in the evaluation of ADME properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Hazard Profile and Regulatory Context
Inferred Hazard Classification:
Based on the hazard classifications of analogous compounds, this compound should be handled as a hazardous material. The following table summarizes the classifications for similar chemicals:
| Compound Name | CAS Number | Hazard Classifications | Signal Word |
| 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | 1020056-56-7 | Acute Toxicity (Oral), Serious Eye Damage | Danger |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-28-3 | Skin Irritation, Serious Eye Irritation[2] | Warning |
| 4-Chloro-1H-pyrrolo[3,2-c]pyridine | 60290-21-3 | Acute Toxicity (Oral), Serious Eye Damage[3] | Danger[3] |
| 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | 882033-66-1 | Acute Toxicity (Oral)[4] | Warning[4] |
| 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- | 53277-42-2 | Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure)[5] | Warning[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[6][7]
-
Compatibility: Ensure the container is made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
No Mixing: Do not mix with non-halogenated or other incompatible waste streams.
3. Spill and Contamination Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5] Carefully collect the contaminated absorbent and place it in the designated halogenated waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent and wash thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Contaminated Items: Any items that come into direct contact with the compound, such as pipette tips, weighing boats, and contaminated gloves, must be disposed of in the designated hazardous waste container.
4. Storage of Waste:
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and incompatible materials.[5]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
5. Professional Disposal:
-
Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Manifesting: Ensure all required hazardous waste manifests are completed accurately, tracking the waste from the point of generation to its final disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for Halogenated Hazardous Waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-28-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. 4-Chloro-1H-pyrrolo 3,2-c pyridine AldrichCPR 60290-21-3 [sigmaaldrich.com]
- 4. 4-Chloro-5-fluoro-1H-pyrrolo 2,3-b pyridine AldrichCPR 882033-66-1 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
Essential Safety and Operational Guidance for 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and handling information for 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound utilized in pharmaceutical research and development. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity. The following information is synthesized from safety data sheets of structurally related compounds and general laboratory safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The recommended personal protective equipment is crucial for minimizing exposure and ensuring personal safety.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Face shield if splashing is a risk. | ANSI Z87.1 or EN 166 |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Lab coat or chemical-resistant apron. | ASTM F1001 or EN 374 |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. | NIOSH (US) or EN 143/149 (EU) |
| Hand Protection | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. | Follow manufacturer's guidelines. |
Operational Handling and Storage
Proper handling and storage are vital to maintain the chemical's integrity and prevent accidents.
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[4]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Use only in a well-ventilated area or under a chemical fume hood.[1][5]
-
Keep away from heat, sparks, and open flames.[6]
-
Take off contaminated clothing and wash it before reuse.[1][2]
Storage:
-
Store away from incompatible materials.
Emergency Procedures and First Aid
In case of exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1][7] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5][7] |
Disposal Plan
Dispose of this compound and its container in accordance with all local, state, and federal regulations.
-
Chemical Disposal: Dispose of contents/container to an approved waste disposal plant.[1] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
-
Contaminated Packaging: Dispose of as unused product.[9]
-
Environmental Precautions: Do not let the product enter drains, sewers, or waterways.[7]
Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of the chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. kishida.co.jp [kishida.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. echemi.com [echemi.com]
- 9. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
